2-Fluorostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQXOOPPJWSXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30940-23-9 | |
| Record name | Poly(o-fluorostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30940-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90192589 | |
| Record name | o-Fluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-46-7 | |
| Record name | 1-Ethenyl-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Fluorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Fluorostyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-fluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry. The introduction of a fluorine atom onto the phenyl ring at the ortho position significantly influences the electronic properties and reactivity of the vinyl group, making this compound a valuable building block in organic synthesis and materials science.[1] Its applications include the synthesis of specialty polymers with enhanced thermal stability and chemical resistance, as well as its use as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F | [3] |
| Molecular Weight | 122.14 g/mol | [3] |
| CAS Number | 394-46-7 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 29-30 °C at 4 mmHg | [3][5] |
| Density | 1.025 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.52 | [3][5] |
| Flash Point | 35 °C (95 °F) | [3] |
| InChI | 1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | [3] |
| SMILES | C=CC1=CC=CC=C1F | [6] |
Molecular Structure
The structure of this compound consists of a vinyl group attached to a benzene (B151609) ring, with a fluorine atom substituted at the ortho-position (carbon 2). The presence of the fluorine atom influences the electron density distribution within the aromatic ring and the vinyl substituent.
Logical Relationship: Key Structural Features
Caption: Key structural components of the this compound molecule.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of 2-fluorobenzaldehyde (B47322) with a phosphorus ylide.[7][8]
Experimental Workflow: Wittig Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from procedures for similar substituted styrenes.[7][8]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Fluorobenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | m | 4H | Aromatic protons |
| ~6.8 | dd | 1H | Vinylic proton (CH=CH₂) |
| ~5.7 | d | 1H | Vinylic proton (trans to phenyl) |
| ~5.3 | d | 1H | Vinylic proton (cis to phenyl) |
Note: The exact chemical shifts and coupling constants can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~135 (d) | C-CH=CH₂ |
| ~130 (d) | CH (aromatic) |
| ~128 (d) | CH (aromatic) |
| ~124 (d) | CH (aromatic) |
| ~116 (d) | CH (aromatic) |
| ~131 | =CH₂ |
| ~117 | =CH- |
Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling. The exact chemical shifts can be found in spectral databases.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the vinyl group, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |
| 1630 | Medium | C=C stretch (vinyl) |
| 1580, 1490, 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1230 | Strong | C-F stretch |
| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Note: The exact peak positions and intensities can be found in spectral databases such as the NIST Chemistry WebBook and PubChem.[6][11]
Mass Spectrometry
The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 122 | High | [M]⁺ (Molecular ion) |
| 121 | Moderate | [M-H]⁺ |
| 109 | Moderate | [M-CH₂]⁺ |
| 96 | Moderate | [M-C₂H₂]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar compounds. The exact relative intensities can be found in spectral databases like the NIST Mass Spec Data Center.[1][6]
Conclusion
This compound is a versatile monomer and synthetic intermediate with unique chemical and physical properties conferred by the ortho-fluoro substitution. This guide has provided a detailed overview of its structure, properties, and a representative synthetic protocol. The tabulated spectroscopic data serves as a valuable resource for its identification and characterization in research and development settings. The provided workflows and diagrams offer a clear visual representation of the key concepts discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. This compound 4-tert-butylcatechol inhibitor, 98 394-46-7 [sigmaaldrich.com]
- 4. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]
- 5. This compound | 394-46-7 [chemicalbook.com]
- 6. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 2-Fluorostyrene: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
| Property | Value | Reference |
| CAS Number | 394-46-7 | [1] |
| Molecular Formula | C₈H₇F | [1] |
| Molecular Weight | 122.14 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 29-30 °C at 4 mmHg | [2] |
| Density | 1.025 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.52 | [2] |
| Storage Temperature | 0-6 °C | [2] |
Introduction
2-Fluorostyrene is a fluorinated aromatic monomer that serves as a valuable building block in organic synthesis and polymer chemistry. The introduction of a fluorine atom onto the styrene (B11656) backbone imparts unique electronic properties and can significantly influence the characteristics of resulting materials. This technical guide provides a comprehensive overview of this compound, including detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development and materials science.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through several established organic reactions. The most common and reliable methods involve the Wittig reaction and the Grignard reaction, both of which utilize 2-fluorobenzaldehyde (B47322) as a key starting material.
Experimental Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction provides a robust method for the formation of the vinyl group from an aldehyde.[3][4][5] This protocol is adapted from general procedures for the synthesis of fluorinated styrenes.[3][6]
Reaction Scheme:
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Fluorobenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange.[7]
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by vacuum distillation to yield pure this compound.[7][8][9][10][11][12]
Experimental Protocol 2: Synthesis via Grignard Reaction
An alternative route involves the formation of a Grignard reagent from an appropriate aryl halide, followed by reaction with a vinyl source. This protocol outlines a general procedure.[7][13][14]
Reaction Scheme:
Materials:
-
2-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Vinyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF, and a crystal of iodine to initiate the reaction.
-
Add a solution of 2-fluorobromobenzene (1.0 equivalent) in the anhydrous solvent dropwise to maintain a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Coupling Reaction: Cool the Grignard solution to 0 °C.
-
Slowly add vinyl bromide (1.1 equivalents) to the solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the Wittig reaction protocol (steps 7-10).
Analytical Methodologies
Accurate analysis of this compound is crucial for purity assessment and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is typically effective. |
| Detector | UV detector, monitoring at a wavelength where the analyte has significant absorbance. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis:
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. theseus.fi [theseus.fi]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Spectroscopic Profile of 2-Fluorostyrene: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorostyrene (o-Fluorostyrene), a versatile monomer employed in the synthesis of fluorinated polymers and a valuable building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Data Presentation: Spectroscopic Summary
The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.18 | dd | 4.8, 1.6 | 1H | Ar-H |
| 7.02 – 6.96 | m | - | 2H | Ar-H |
| 6.83 | dd | 17.4, 10.8 | 1H | -CH=CH₂ |
| 5.58 | d | 17.3 | 1H | -CH=CH ₂(trans) |
| 5.15 | d | 10.8 | 1H | -CH=CH ₂(cis) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.15 | Ar-C |
| 129.96 | Ar-C |
| 127.41 | Ar-C |
| 125.90 | Ar-C |
| 124.42 | Ar-C |
| 113.35 | -CH=C H₂ |
| Solvent: CDCl₃, Frequency: 101 MHz |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H Stretch | =C-H (Alkenyl) |
| 3100 - 3000 | C-H Stretch | C-H (Aromatic) |
| 1680 - 1640 | C=C Stretch | C=C (Alkenyl) |
| 1600 - 1585 & 1500 - 1400 | C-C Stretch (in-ring) | Aromatic Ring |
| 1400 - 1000 | C-F Stretch | Aryl-F |
| 995 - 985 & 915 - 905 | C-H Bend (out-of-plane) | -CH=CH₂ |
| 770 - 735 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 122 | [M]⁺ | Molecular Ion (Base Peak) |
| 121 | [M-H]⁺ | Loss of a hydrogen atom |
| 96 | [M-C₂H₂]⁺ | Loss of acetylene |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a concentrated sample.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR-ATR instrument is powered on and has completed its self-checks.
-
Background Spectrum: With the ATR crystal clean and free of any sample, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, raise the press and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer.
-
GC vial with a septum cap.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile solvent like dichloromethane.
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the MS source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C).
-
Use a standard electron energy of 70 eV for the EI source.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Synthesis and Purification of 2-Fluorostyrene Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-fluorostyrene. This compound is a valuable monomer in polymer chemistry and a key building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and metabolic stability.[1] This document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the workflows for clarity and reproducibility.
Synthesis of this compound
Two principal synthetic pathways are commonly employed for the laboratory-scale and industrial production of this compound: the Wittig reaction and a two-step sequence involving a Grignard reaction followed by alcohol dehydration.
Wittig Reaction Route
The Wittig reaction is a robust and widely utilized method for converting aldehydes and ketones into alkenes.[2] For the synthesis of this compound, this involves the reaction of 2-fluorobenzaldehyde (B47322) with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide. The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.[2]
This protocol is adapted from established procedures for the synthesis of substituted styrenes from their corresponding benzaldehydes.[2]
Materials and Reagents:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
2-Fluorobenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep yellow or orange indicates the formation of the phosphorus ylide.[2]
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The primary byproduct, triphenylphosphine oxide (TPPO), can be removed by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
-
Workflow for Wittig Synthesis of this compound
Grignard Reaction and Dehydration Route
This two-step method first involves the synthesis of 1-(2-fluorophenyl)ethanol, followed by its acid-catalyzed dehydration to yield this compound.
Step 1: Grignard Synthesis of 1-(2-Fluorophenyl)ethanol
The Grignard reagent, 2-fluorophenylmagnesium bromide, is prepared from 2-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent.[3] Subsequent reaction with acetaldehyde (B116499) provides the secondary alcohol intermediate.
This protocol is based on standard Grignard reaction procedures.[4]
Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromofluorobenzene
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere. Add a single crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromofluorobenzene (1.0 equivalent) in anhydrous THF to a dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux for an additional 30-60 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard solution to 0 °C in an ice-water bath.
-
Add a solution of acetaldehyde (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(2-fluorophenyl)ethanol. This intermediate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Dehydration of 1-(2-Fluorophenyl)ethanol
The dehydration of the intermediate alcohol is typically achieved by heating with a dehydrating agent, such as powdered fused potassium acid sulfate (KHSO₄), under reduced pressure. This allows for the simultaneous removal of the this compound product and water as they form, driving the equilibrium toward the product.
This protocol is adapted from a general Organic Syntheses procedure for the preparation of substituted styrenes.[1]
Materials and Reagents:
-
1-(2-Fluorophenyl)ethanol (crude or purified)
-
Powdered fused potassium acid sulfate (KHSO₄)
-
p-tert-Butylcatechol (polymerization inhibitor)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a vacuum distillation apparatus with a dropping funnel.
-
In the distillation flask, place powdered fused KHSO₄ (approx. 0.1 equivalents) and a catalytic amount of p-tert-butylcatechol.
-
Heat the flask in an oil bath to 210-230 °C.
-
Place the 1-(2-fluorophenyl)ethanol, mixed with a small amount of p-tert-butylcatechol, in the dropping funnel.
-
-
Dehydration and Distillation:
-
Evacuate the system to a suitable pressure (e.g., 100-150 mmHg).
-
Add the alcohol dropwise from the funnel into the hot flask at a rate that maintains a steady distillation of the product.
-
Collect the distillate, which consists of this compound and water, in a cooled receiving flask.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
The resulting product can be further purified by vacuum distillation as described in Section 2.
-
Workflow for Grignard/Dehydration Synthesis
Purification of this compound Monomer
Crude this compound, whether from synthesis or commercial sources, requires purification to remove byproducts, residual starting materials, and polymerization inhibitors before use in polymerization or sensitive downstream applications. Commercial this compound is typically supplied with an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) to prevent polymerization during storage.[5]
Inhibitor Removal
The phenolic TBC inhibitor can be removed by two common methods:
-
Aqueous Base Wash: TBC is acidic and can be extracted from the organic monomer into an aqueous base solution.[6][7]
-
Place the inhibited this compound in a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution, followed by two washes with water to remove residual base.
-
Dry the monomer over an anhydrous drying agent (e.g., MgSO₄, CaCl₂).
-
-
Column Chromatography: Pass the monomer through a short column packed with basic alumina.[8] The polar inhibitor is adsorbed onto the alumina, while the non-polar monomer elutes. This method is fast and efficient for smaller quantities.
Vacuum Distillation
Due to its relatively high boiling point and tendency to polymerize, this compound must be purified by vacuum distillation.[7][9] This technique lowers the boiling point, preventing thermal polymerization and decomposition.
Apparatus:
-
A vacuum distillation setup, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a condenser, and a receiving flask (a "cow" or "pig" adapter is useful for collecting fractions without breaking the vacuum).[9]
-
Vacuum source (e.g., vacuum pump) and pressure gauge.
-
Heating mantle and magnetic stirrer.
Procedure:
-
Setup:
-
Ensure all glassware is dry and securely clamped. Lightly grease all ground-glass joints to ensure a good seal.[7]
-
Charge the distillation flask with the inhibitor-free this compound and a magnetic stir bar. Do not use boiling chips , as they are ineffective under vacuum.[9]
-
A small amount of a high-boiling inhibitor (like hydroquinone) can be added to the distillation pot to prevent polymerization of the residue.
-
-
Distillation:
-
Begin magnetic stirring. A constant, vigorous stir is crucial to prevent bumping.[9]
-
Slowly evacuate the system to the desired pressure (e.g., 4 mmHg).
-
Once the pressure is stable, begin gently heating the distillation flask with the heating mantle.
-
Collect any low-boiling forerun and then collect the main fraction of this compound at its boiling point corresponding to the system pressure.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxide residues and forceful polymerization.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely.
-
Slowly and carefully re-introduce air or an inert gas into the system to break the vacuum.
-
The purified monomer should be stored cold (2-8 °C)[5] and under an inert atmosphere, with a fresh addition of inhibitor if long-term storage is required.
-
Workflow for Purification of this compound
Quantitative Data Summary
The following tables summarize key physical properties and reaction parameters for this compound and its synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 394-46-7 | [5] |
| Molecular Formula | C₈H₇F | [5] |
| Molecular Weight | 122.14 g/mol | [5] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 29-30 °C at 4 mmHg | [5] |
| Density | 1.025 g/mL at 25 °C | [5] |
| Refractive Index | n²⁰/D 1.520 | [5][10] |
| Storage Temp. | 2-8 °C | [5] |
Table 2: Summary of Synthetic Route Parameters
| Synthesis Route | Key Reagents | Typical Solvent | Yield | Key Considerations |
| Wittig Reaction | 2-Fluorobenzaldehyde, Methyltriphenylphosphonium bromide, n-BuLi | Anhydrous THF | Moderate to Good (Typical Wittig yields range from 30-85%)[11][12] | Requires strictly anhydrous conditions; purification needed to remove triphenylphosphine oxide. |
| Grignard/Dehydration | 2-Bromofluorobenzene, Mg, Acetaldehyde; then KHSO₄ | Anhydrous THF/Et₂O | Fair (e.g., 45% for m-fluorostyrene dehydration)[1] | Grignard formation is moisture-sensitive; dehydration requires high temperatures and vacuum. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-フルオロスチレン contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. murov.info [murov.info]
- 8. 抑制剂清除剂 Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Physical properties of 2-Fluorostyrene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 2-Fluorostyrene, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data for applications in polymer chemistry, organic synthesis, and materials science. This document includes tabulated physical data and standardized experimental protocols for the determination of these properties.
Core Physical Properties of this compound
This compound is a colorless liquid utilized as a monomer in the production of specialty polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An accurate understanding of its physical properties is crucial for handling, reaction setup, and process optimization.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 29-30 °C | at 4 mmHg |
| Density | 1.025 g/mL | at 25 °C |
Data sourced from multiple chemical suppliers and databases.[2][3][4]
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point under reduced pressure and the density of liquid compounds like this compound.
Determination of Boiling Point under Reduced Pressure
Given that this compound has a boiling point of 29-30 °C at a reduced pressure of 4 mmHg, a vacuum distillation setup is the standard method for its determination.[2][3][4]
Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer with a ground glass joint
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
Procedure:
-
A small quantity of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The thermometer bulb is positioned so that the top of the bulb is level with the side arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level (e.g., 4 mmHg), as monitored by a manometer.
-
The liquid is gently heated using a heating mantle.
-
The temperature is recorded when the liquid is boiling steadily and a ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid is its mass per unit volume and is typically determined using a pycnometer or a volumetric flask.[2]
Objective: To accurately measure the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer or a calibrated volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed on an analytical balance, and its mass is recorded.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
-
The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.
-
The pycnometer is then emptied, thoroughly dried, and filled with this compound.
-
The filled pycnometer is again brought to thermal equilibrium in the constant temperature bath.
-
The mass of the this compound-filled pycnometer is recorded.
-
The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical standard such as this compound.
Caption: Generalized workflow for the physical characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorostyrene (o-Fluorostyrene), a versatile monomer increasingly utilized in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[1] The introduction of a fluorine atom at the ortho position of the styrene (B11656) ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its resulting polymers.[2] This document consolidates available data on its solubility in various solvents and its stability under different environmental conditions, offering detailed experimental protocols and visual workflows to aid in its application and handling.
Solubility Profile
Data Presentation: Solubility of this compound
| Solvent Class | Specific Solvent | Solubility | Reference |
| Inorganic | Water | Sparingly soluble / Not miscible | [1][3][4][5] |
| Alcohols | Methanol | Soluble (presumed) | Inferred from general organic solubility |
| Ethanol | Soluble (presumed) | Inferred from general organic solubility | |
| Ketones | Acetone | Soluble (presumed) | Inferred from general organic solubility |
| Ethers | Tetrahydrofuran (THF) | Soluble (presumed) | Inferred from use as a solvent for its polymer |
| Diethyl Ether | Soluble (presumed) | Inferred from general organic solubility | |
| Amides | N,N-Dimethylformamide (DMF) | Soluble (presumed) | Inferred from use as a solvent for its polymer |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble (presumed) | Inferred from general organic solubility |
| Halogenated | Chloroform | Soluble (presumed) | Inferred from use as a solvent for its polymer |
| Dichloromethane | Soluble (presumed) | Inferred from general organic solubility | |
| Aromatics | Toluene | Soluble (presumed) | Inferred from its use as a reaction solvent |
| Benzene | Soluble (presumed) | Inferred from its structural similarity |
Note: The solubility in most organic solvents is presumed based on its application in organic synthesis and polymer chemistry, where it is typically used in solution with common organic solvents.
Stability Profile
This compound is generally stable under controlled storage conditions.[1] However, its vinyl group makes it susceptible to polymerization, and its aromatic ring can undergo various reactions. It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716), to prevent spontaneous polymerization.[6]
Data Presentation: Stability of this compound
| Condition | Stability | Remarks | Reference |
| Thermal | Stable at room temperature. | Fluorination is expected to enhance thermal stability compared to styrene. Its polymer shows high thermal stability. | [1][7][8] |
| Light/UV | Sensitive to light and UV radiation. | Store in the dark. Photodegradation can occur. | [4] |
| pH | Unstable in the presence of strong acids and bases. | Incompatible with strong acids and bases. | [1] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Can lead to vigorous reactions. | [1] |
| Reducing Agents | Incompatible with reducing agents. | [1] | |
| Halogens | Incompatible with halogens. | [1] | |
| Storage | Stable at 0-6°C in a closed container. | Recommended to be stored in a cool, dry, and well-ventilated place away from ignition sources. | [1] |
| Decomposition | Hazardous decomposition products include hydrogen fluoride (B91410) gas, carbon dioxide, and carbon monoxide. | Decomposition can be induced by heat, light, or incompatible materials. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
3.1. Determination of Aqueous Solubility
This protocol is adapted from general methods for determining the solubility of organic compounds in water.
-
Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.
-
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Calibrated glassware
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in a water-miscible organic solvent (e.g., methanol) of known concentrations.
-
Add an excess amount of this compound to a known volume of deionized water in a sealed glass vessel.
-
Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand in the thermostat bath for several hours to allow the undissolved this compound to separate.
-
Centrifuge an aliquot of the aqueous phase to remove any suspended microdroplets.
-
Carefully withdraw a known volume of the clear aqueous supernatant.
-
Extract the this compound from the aqueous sample with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the extract using GC-FID or HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the aqueous sample from the calibration curve.
-
3.2. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol is a generalized procedure for evaluating the thermal stability of vinyl monomers.
-
Objective: To determine the decomposition temperature and thermal stability profile of this compound.
-
Instrumentation: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (5-10 mg) of this compound (with inhibitor removed if desired) into a TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where complete decomposition is expected (e.g., 600°C).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate can be determined from the derivative of the TGA curve (DTG).
-
3.3. Photostability Assessment
This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[9]
-
Objective: To evaluate the stability of this compound when exposed to light.
-
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile (B52724) or methanol)
-
Quartz cuvettes or other suitable transparent containers
-
A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp with appropriate filters).
-
HPLC with a UV detector or GC-FID
-
Dark controls (samples protected from light, e.g., wrapped in aluminum foil).
-
-
Procedure:
-
Prepare a solution of this compound of known concentration in a suitable solvent.
-
Place the solution in a transparent container (e.g., quartz cuvette).
-
Prepare identical dark control samples by wrapping the containers in aluminum foil.
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots by HPLC or GC to determine the concentration of remaining this compound.
-
Compare the degradation of the exposed sample to the dark control to assess the extent of photodegradation.
-
Visualization of Key Processes
4.1. Free-Radical Polymerization of this compound
The primary application of this compound is in polymer synthesis, most commonly through free-radical polymerization.[10][11] The process involves three key stages: initiation, propagation, and termination.
Caption: Workflow of the free-radical polymerization of this compound.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the aqueous solubility of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. fauske.com [fauske.com]
- 3. This compound | 394-46-7 [chemicalbook.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. This compound CAS#: 394-46-7 [m.chemicalbook.com]
- 6. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for 2-Fluorostyrene in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Fluorostyrene, a versatile building block in polymer chemistry and a key intermediate in the synthesis of pharmaceuticals. This document details commercially available sources, their specifications, and experimental protocols for its application in polymerization and cross-coupling reactions. Furthermore, it explores the potential role of fluorinated compounds derived from or analogous to this compound in modulating critical cellular signaling pathways relevant to drug discovery.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. It is commonly supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent polymerization during storage. Researchers should consult the certificate of analysis from their chosen supplier for lot-specific purity and inhibitor concentration.[1][2]
| Supplier | Product Name | Purity/Assay | Inhibitor | CAS Number |
| Sigma-Aldrich | This compound | 98% | 4-tert-butylcatechol | 394-46-7 |
| Alfa Chemistry | This compound | 98% | 4-tert-butylcatechol | 394-46-7 |
| Santa Cruz Biotechnology | This compound | Not specified | Not specified | 394-46-7 |
| Thermo Fisher Scientific | This compound, 98%, stab. with 0.1% 4-tert-butylcatechol | ≥97.5% (GC) | 0.1% 4-tert-butylcatechol | 394-46-7 |
| Apollo Scientific | This compound | 98% | Not specified | 394-46-7 |
| ChemicalBook | This compound | 99% | Not specified | 394-46-7 |
| Dayang Chem (Hangzhou) Co.,Ltd | This compound | 99.00% | Not specified | 394-46-7 |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | 99% | Not specified | 394-46-7 |
Physicochemical Properties
This compound is a colorless liquid with the following properties:
Experimental Protocols
Radical Polymerization of this compound
This protocol describes a general procedure for the bulk radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator. This method can be adapted for solution polymerization by dissolving the monomer and initiator in a suitable solvent like toluene.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
Place the desired amount of purified this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube.
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).[7]
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the reaction mixture.
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[7]
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Filter the polymer and dry it under vacuum to a constant weight.[7]
Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-substituted this compound derivative with a generic arylboronic acid. This reaction is fundamental for creating C-C bonds and synthesizing complex molecules in drug discovery.
Materials:
-
Bromo-substituted this compound derivative (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Na₃PO₄ (3 equivalents)
-
Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a Schlenk tube, add the bromo-substituted this compound derivative, arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed dioxane and degassed water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Role in Drug Discovery and Signaling Pathway Modulation
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for the synthesis of fluorinated compounds with potential therapeutic applications.
While direct modulation of signaling pathways by this compound itself is not extensively documented, structurally related fluorinated compounds have been shown to interact with key cellular signaling cascades. For instance, fluorinated analogs of genistein (B1671435) have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the potential inhibitory action of a fluorinated compound.
This guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the utility of this compound as a versatile chemical entity and providing practical experimental frameworks for its application. The continued exploration of fluorinated molecules derived from such precursors holds significant promise for the discovery of novel therapeutics.
References
- 1. Synthesis and Biological Evaluation of Fluorescent Bryostatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bio-evaluation of 2-Alkyl Substituted Fluorinated Genistein Analogues against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adhesion of preosteoblasts and fibroblasts onto poly(pentafluorostyrene)-based glycopolymeric films and their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reactivity of the vinyl group in 2-Fluorostyrene
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in this compound. The presence of a fluorine atom at the ortho position of the styrene (B11656) ring introduces unique electronic and steric effects that significantly influence its behavior in various chemical transformations. This document details the key reactions, including polymerization, copolymerization, and cycloaddition, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and application in materials science and drug development.
Introduction: The Influence of the Ortho-Fluorine Substituent
This compound (o-Fluorostyrene) is an aromatic monomer distinguished by a fluorine atom on the benzene (B151609) ring adjacent to the vinyl group.[1] This substitution pattern is critical as it modulates the reactivity of the vinyl moiety through a combination of steric and electronic effects.
-
Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the vinyl group.[2] Simultaneously, it exhibits a positive mesomeric effect (+M) by donating its lone pair electrons to the aromatic pi-system.[2] The interplay of these opposing effects alters the monomer's polarity and its propensity to engage with radical or ionic species.
-
Steric Effects: The proximity of the fluorine atom to the vinyl group can sterically hinder the approach of reactants, potentially lowering reaction rates compared to its 3-fluoro and 4-fluoro isomers, particularly in reactions like cycloadditions.[3]
These characteristics make this compound a valuable monomer for synthesizing specialty fluorinated polymers with enhanced thermal stability and chemical resistance.[3]
Polymerization of this compound
The vinyl group of this compound readily participates in polymerization reactions, most notably free-radical and coordination polymerization, to form poly(this compound).
Radical Polymerization
This compound can be polymerized using radical initiators like azobisisobutyronitrile (AIBN).[3] The introduction of fluorine atoms into the styrene monomer significantly alters its polymerization behavior and the properties of the resulting polymer.[4]
Coordination Polymerization
Recent studies have demonstrated the synthesis of highly isotactic poly(ortho-fluorostyrene) (iPoFS) via coordination polymerization.[5] This method yields a polymer with exceptional crystallinity and a high melting point, properties attributed to the stabilization of the polymer's helical conformation through intramolecular F-H interactions.[5]
Quantitative Polymerization Data
While comprehensive comparative data under identical conditions are limited, the following table summarizes available information for fluorostyrenes. A notable research gap exists for specific molecular weight and thermal data for poly(this compound) in a comparative context.[4]
| Monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| This compound | Coordination | Not Reported | Not Reported | Not Reported | up to 261[5] |
| 4-Fluorostyrene | RAFT Polymerization | Not specified | ≤ 1.31[4] | ~115[4][6] | Not Applicable |
| Pentafluorostyrene | AIBN, 60°C | 11,900 - 29,300[4] | 1.17 - 1.41[4] | 90 - 110[4] | Not Applicable |
Experimental Protocol: AIBN-Initiated Bulk Radical Polymerization
This protocol is a representative procedure for the polymerization of fluorostyrenes and can be adapted for this compound.[4]
Materials:
-
This compound monomer (inhibitor removed by passing through a basic alumina (B75360) column)
-
2,2′-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Schlenk tube with magnetic stir bar
-
Vacuum line, inert gas (Nitrogen or Argon)
-
Solvents: Tetrahydrofuran (THF) or Chloroform (for dissolution), Methanol or Hexane (for precipitation)
Procedure:
-
Preparation: Place the desired amount of purified this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a dry Schlenk tube equipped with a magnetic stir bar.[4]
-
Deoxygenation: Seal the tube and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]
-
Inert Atmosphere: After the final thaw cycle, backfill the tube with an inert gas such as nitrogen or argon.[4]
-
Polymerization: Immerse the sealed tube in a preheated oil bath (typically 60-80°C for AIBN initiation) and stir for the desired reaction time.[4]
-
Termination: Stop the polymerization by rapidly cooling the reaction vessel in an ice bath.[4]
-
Purification: Dissolve the resulting viscous polymer in a suitable solvent like THF. Precipitate the polymer by slowly pouring the solution into a vigorously stirred non-solvent, such as methanol.[4]
-
Isolation: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.[4]
Copolymerization
The copolymerization behavior of this compound provides insights into its relative reactivity. Reactivity ratios (r₁ and r₂) describe the preference of a propagating chain ending in one monomer (e.g., this compound, M₁) to add another molecule of the same monomer (k₁₁) or the comonomer (e.g., Styrene, M₂) (k₁₂).
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
| Fluorostyrene (M₁) | r₁ (Fluorostyrene) | r₂ (Styrene) | r₁ * r₂ | Copolymer Type Tendency |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-Fluorostyrene | ~0.7[4] | ~0.9[4] | ~0.63 | Random[4] |
| Pentafluorostyrene | 0.29[4] | 0.30[4] | 0.087 | Alternating[4] |
Cycloaddition Reactions of the Vinyl Group
The electron-deficient nature of the this compound double bond allows it to act as a dienophile or dipolarophile in cycloaddition reactions.
[4+2] Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[7] this compound can act as a dienophile, though its reactivity may be reduced compared to other isomers due to steric hindrance from the ortho-fluorine.[3] The reaction is valuable for creating complex cyclic structures in a single, often stereospecific, step.[8]
[2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a primary method for synthesizing four-membered cyclobutane (B1203170) rings.[9] This reaction typically involves the excitation of one alkene partner by light, followed by its addition to a ground-state alkene. Given the extensive research into photocatalytic [2+2] cycloadditions of various styrenes, it is a viable reaction pathway for this compound, particularly for creating strained ring systems valuable in medicinal chemistry.[10]
Experimental Protocol: General Diels-Alder Reaction
This protocol provides a general framework for a Diels-Alder reaction that can be adapted for this compound as the dienophile.[8]
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., cyclopentadiene, anthracene)
-
A high-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask, combine the diene and this compound (typically a slight excess of the more stable or cheaper reactant is used) in a suitable solvent like xylene. Add boiling chips.
-
Reflux: Attach a reflux condenser and heat the mixture to a steady boil using a heating mantle. The reaction temperature is determined by the boiling point of the solvent.[8]
-
Reaction Time: Reflux the solution for a predetermined time (this can range from 30 minutes to several hours, depending on the reactivity of the substrates).
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Subsequently, chill the flask in an ice bath to induce crystallization of the product.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Conclusion
The vinyl group in this compound exhibits versatile reactivity, heavily influenced by the ortho-fluorine substituent. It readily undergoes radical and coordination polymerization to produce fluoropolymers with desirable thermal and mechanical properties. While it can participate in cycloaddition reactions, its reactivity, particularly in Diels-Alder reactions, is tempered by steric effects. The available data and protocols provide a solid foundation for further exploration of this compound in the synthesis of novel polymers and complex organic molecules. The identified gaps in quantitative data, especially concerning copolymerization reactivity ratios, represent opportunities for future research in the field of fluoropolymer chemistry.
References
- 1. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 394-46-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Cycloaddition - Wikipedia [en.wikipedia.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho-Fluorine Enigma: A Technical Guide to the Electronic Effects of the Fluorine Substituent in 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a fluorine atom onto an aromatic ring introduces profound electronic perturbations that significantly influence molecular properties and reactivity. In the context of 2-fluorostyrene, the placement of the highly electronegative fluorine atom ortho to the vinyl group presents a complex interplay of inductive and resonance effects. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. Understanding these principles is paramount for researchers in materials science and drug development, where the nuanced behavior of fluorinated molecules is harnessed to design novel polymers and therapeutic agents.
Introduction: The Dual Nature of the Fluorine Substituent
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bond framework, polarizing the electron density of the benzene (B151609) ring towards the fluorine atom. Conversely, the fluorine atom possesses lone pairs of electrons in p-orbitals that can participate in resonance with the aromatic π-system, resulting in an electron-donating resonance effect (+R). The net electronic influence of the fluorine substituent is a delicate balance of these opposing forces. In the case of this compound, the proximity of the fluorine atom to the reactive vinyl group accentuates the impact of these effects on the molecule's stability, reactivity, and spectroscopic properties.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of substituents, linear free-energy relationships (LFERs) such as the Hammett and Taft equations are employed. These models correlate reaction rates and equilibrium constants of a series of substituted aromatic compounds.
Hammett and Taft Parameters
The Hammett equation is most applicable to meta- and para-substituted systems. For ortho-substituted compounds like this compound, steric effects can significantly influence reactivity, making the Taft equation, which separates polar (inductive and field) and steric effects, a more appropriate model.
While a specific Hammett ortho-substituent constant (σ_o_) for the fluorine in this compound is not well-established due to the inherent complexities of ortho-interactions, we can infer its electronic nature from related systems. The Hammett constants for the fluorine substituent in other positions provide a baseline for understanding its electronic character.
Table 1: Hammett Substituent Constants (σ) for the Fluorine Substituent
| Parameter | Value | Interpretation |
| σ_m_ (meta) | +0.34 | Strong electron-withdrawing inductive effect |
| σ_p_ (para) | +0.06 | Weak net electron-withdrawing effect (inductive effect slightly outweighs resonance) |
Data compiled from various sources.
The positive values indicate a net electron-withdrawing effect. The larger value for σ_m_ reflects the dominance of the inductive effect at the meta position, where resonance effects are minimal. The smaller σ_p_ value demonstrates the partial cancellation of the strong -I effect by the +R effect. For the ortho position in this compound, a similar interplay is expected, with the inductive effect likely being the dominant electronic factor influencing the vinyl group.
Acidity (pKa) as a Probe of Inductive Effects
The acidity of substituted benzoic acids serves as a reliable indicator of the electronic effects of the substituent on a nearby functional group. The electron-withdrawing inductive effect of the fluorine atom stabilizes the conjugate base (benzoate), thereby increasing the acidity (lowering the pKa) of the carboxylic acid.
Table 2: pKa Values of Fluorobenzoic Acids in Water at 25°C
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
Data compiled from various sources.
The significantly lower pKa of 2-fluorobenzoic acid compared to its meta and para isomers, and to benzoic acid itself, provides strong evidence for the potent electron-withdrawing inductive effect of the ortho-fluorine substituent. This effect is expected to similarly influence the electron density of the vinyl group in this compound.
Spectroscopic Manifestations of Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. The chemical shifts of ¹H and ¹³C nuclei in this compound are sensitive to the electronic perturbations caused by the fluorine substituent.
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹³C NMR (in CDCl₃) | |
| C1 (ipso-C attached to F) | 160.5 (d, J = 248.5 Hz) |
| C2 (ipso-C attached to vinyl) | 124.2 (d, J = 14.1 Hz) |
| C3 | 128.9 (d, J = 8.1 Hz) |
| C4 | 124.1 (d, J = 3.0 Hz) |
| C5 | 121.5 (d, J = 4.0 Hz) |
| C6 | 115.6 (d, J = 22.2 Hz) |
| Cα (vinyl) | 127.4 (d, J = 4.0 Hz) |
| Cβ (vinyl) | 115.9 (d, J = 2.0 Hz) |
| ¹H NMR (in CDCl₃) | |
| H (vinyl, α to ring) | 6.80 (ddd, J = 17.4, 11.0, 7.9 Hz) |
| H (vinyl, β to ring, trans) | 5.68 (dd, J = 17.4, 1.4 Hz) |
| H (vinyl, β to ring, cis) | 5.33 (dd, J = 11.0, 1.4 Hz) |
| Aromatic Protons | 7.00-7.40 (m) |
(d = doublet, ddd = doublet of doublet of doublets, m = multiplet, J = coupling constant in Hz). Data compiled from spectral databases and literature.
The downfield shift of the ipso-carbon attached to fluorine (C1) is characteristic of direct attachment to a highly electronegative atom. The observed carbon-fluorine coupling constants (J_CF) provide further insight into the electronic structure. The chemical shifts of the vinyl carbons (Cα and Cβ) are influenced by both the inductive and resonance effects of the ortho-fluorine.
Reactivity of this compound
The electronic effects of the ortho-fluorine substituent directly impact the reactivity of the vinyl group in various chemical transformations.
-
Electrophilic Addition: The electron-withdrawing nature of the fluorine atom deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene (B11656). The attack of an electrophile on the β-carbon of the vinyl group would lead to a carbocation at the α-position. The stability of this carbocation is influenced by the electronic effects of the ortho-fluorine.
-
Polymerization: The electronic characteristics of this compound influence its polymerization kinetics. The electron-withdrawing fluorine can affect the reactivity of the monomer and the stability of the propagating radical or ionic species. While comprehensive comparative data is limited, it is expected that the polymerization behavior of this compound will differ from that of styrene and other fluorostyrene isomers.[1]
-
Cycloaddition Reactions: The steric hindrance from the ortho-fluorine in this compound can reduce its reactivity in cycloaddition reactions compared to its para-substituted isomer.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated benzoic acid, which serves as a model for quantifying the inductive effect of the fluorine substituent.
Materials:
-
Fluorinated benzoic acid (e.g., 2-fluorobenzoic acid)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin the titration by adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
NMR Spectroscopy of this compound
This protocol provides a general guideline for the preparation and acquisition of ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and bulb
-
Small vial
-
Filter plug (e.g., cotton or glass wool)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, place approximately 5-20 mg of this compound into a clean, dry vial.
-
For ¹³C NMR, a higher concentration is preferable; use approximately 50-100 mg of this compound.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
-
Filtering:
-
Place a small filter plug into the neck of a Pasteur pipette.
-
Use the pipette to transfer the sample solution from the vial into the NMR tube, filtering out any particulate matter.
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the NMR tube clearly.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Logical Relationships: Inductive vs. Resonance Effects
The overall electronic effect of the fluorine substituent in this compound is a competition between its inductive and resonance effects.
References
Methodological & Application
Application Notes and Protocols for Radical Polymerization of 2-Fluorostyrene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine atoms into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. Poly(2-fluorostyrene) is a fluorinated polymer of interest for various applications, including specialty plastics and advanced materials. This document provides a detailed protocol for the synthesis of poly(this compound) via conventional free-radical polymerization, a widely used and accessible method for polymer synthesis. The principles of this method involve the initiation of a chain reaction by a free-radical initiator, propagation of the polymer chain by addition of monomer units, and eventual termination of the growing chains.
Quantitative Data
| Monomer | Polymerization Conditions | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |
| 4-Fluorostyrene | RAFT Polymerization | Narrow | ≤ 1.31 | ~115 |
| 2,3,4,5,6-Pentafluorostyrene | AIBN, 60°C, in DMF | 11,900 - 29,300 | 1.17 - 1.41 | Not Specified |
Experimental Protocol: AIBN-Initiated Bulk Radical Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator. This method can be adapted for different scales and specific research needs.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol[1]
-
Basic alumina[1]
-
Tetrahydrofuran (B95107) (THF) or Chloroform (for dissolution)[1]
-
Methanol (B129727) or Hexane (as non-solvent for precipitation)[1]
-
Liquid nitrogen
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk tube or similar reaction vessel with a magnetic stir bar[1]
-
Vacuum line[1]
-
Oil bath with temperature controller
-
Standard laboratory glassware (beakers, funnels, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Preparation: Remove the inhibitor from the this compound monomer by passing it through a column of basic alumina.[1]
-
Reaction Setup: Place the desired amount of purified this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.[1]
-
Degassing: Seal the Schlenk tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[1][2]
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the tube under high vacuum.
-
Thaw the mixture while maintaining the vacuum.
-
Repeat this cycle two more times.
-
-
Initiation of Polymerization: After the final thaw, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).[1] Immerse the sealed tube in a preheated oil bath, typically at 60-80°C for AIBN-initiated polymerization.[1][2]
-
Polymerization: Allow the reaction to proceed with stirring for the desired time (typically ranging from 4 to 24 hours). The viscosity of the reaction mixture will increase as the polymerization progresses.[2]
-
Termination: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[1][2]
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform.[1]
-
Precipitate the polymer by slowly pouring the solution into a large excess of a stirred non-solvent, such as methanol or hexane.[1][2]
-
Collect the precipitated polymer by filtration.[2]
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.[2]
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2]
Experimental Workflow
Caption: Workflow for the radical polymerization of this compound.
References
Application Notes and Protocols for AIBN-Initiated Polymerization of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of 2-Fluorostyrene using Azobisisobutyronitrile (AIBN) as the initiator. This process yields poly(this compound), a polymer with potential applications in various fields due to the unique properties conferred by the fluorine substituent.
Introduction
The incorporation of fluorine atoms into polymers can significantly alter their chemical and physical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. Poly(this compound) is a fluorinated analog of polystyrene. The ortho-position of the fluorine atom on the styrene (B11656) ring is expected to influence the polymer's properties, such as its glass transition temperature (Tg), due to steric and electronic effects.
AIBN is a common thermal initiator for free-radical polymerization. Upon heating, it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the polymerization of the vinyl monomer. The polymerization rate and the molecular weight of the resulting polymer can be controlled by adjusting the reaction temperature, monomer concentration, and initiator concentration.
Data Presentation
Table 1: Representative Data for AIBN-Initiated Bulk Polymerization of Styrene at 110°C
| Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 2.0 | 11.3 | 2100 | 1.81 |
| 4.0 | 33.2 | 3100 | 1.33 |
| 6.0 | 61.0 | 3800 | 1.33 |
| 8.0 | 73.0 | 3900 | 1.38 |
| 10.0 | 82.2 | 4000 | 1.39 |
| Data adapted from a study on the reverse atom transfer radical polymerization of styrene initiated with an AIBN/FeCl3/PPh3 system.[1] Conditions: [St]0 = 8.74 mol/L, [AIBN]0 = 4.43 x 10^-2 mol/L. |
Table 2: Polymer Properties of Various Fluorinated Polystyrenes
| Monomer | Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Tm (°C) |
| This compound | Coordination Polymerization (isotactic) | - | - | - | up to 261[2] |
| 2-(Trifluoromethyl)styrene | Radical Polymerization | - | - | 175[3] | - |
| 4-Fluorostyrene | RAFT Polymerization | - | ≤ 1.31 | ~115 | - |
| Pentafluorostyrene | AIBN, 60°C in DMF | 11,900 - 29,300 | 1.17 - 1.41 | ~110 | - |
| Note: Data for this compound is for an isotactic polymer synthesized via coordination polymerization, which typically results in a higher melting point compared to atactic polymers from free-radical polymerization. |
Experimental Protocols
This section details the protocol for the AIBN-initiated bulk polymerization of this compound.
Materials
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Anhydrous solvent for dissolution (e.g., Tetrahydrofuran (THF), Toluene)
-
Non-solvent for precipitation (e.g., Methanol, Hexane)
-
Basic alumina
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Vacuum line
-
Inert gas (Nitrogen or Argon)
-
Oil bath with temperature controller
-
Standard laboratory glassware
Procedure
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column packed with basic alumina.
-
Reaction Setup:
-
Place a magnetic stir bar into a dry Schlenk tube.
-
Add the desired amount of purified this compound monomer to the tube.
-
Add the calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer).
-
-
Degassing:
-
Seal the Schlenk tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is crucial as oxygen can inhibit free-radical polymerization.
-
After the final thaw, backfill the tube with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the sealed Schlenk tube in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN-initiated polymerization).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by removing the Schlenk tube from the oil bath and rapidly cooling it in an ice-water bath.
-
Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., THF or Toluene).
-
-
Purification:
-
Precipitate the polymer by slowly pouring the polymer solution into a large excess of a stirred non-solvent (e.g., methanol or hexane). The polymer will precipitate out as a solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
-
Drying:
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Characterization:
-
The resulting poly(this compound) can be characterized by various techniques such as:
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
-
Visualizations
AIBN-Initiated Free-Radical Polymerization Mechanism
Caption: Mechanism of AIBN-initiated free-radical polymerization.
Experimental Workflow for Bulk Polymerization
Caption: Experimental workflow for AIBN-initiated bulk polymerization.
References
Synthesis and Applications of Poly(2-fluorostyrene): A Detailed Guide for Researchers
Abstract
Poly(2-fluorostyrene) is a specialty fluorinated polymer with emerging applications in advanced materials and biomedical fields. The introduction of a fluorine atom at the ortho position of the styrene (B11656) monomer imparts unique electronic and steric properties, influencing its polymerization behavior and the final properties of the polymer. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via various polymerization techniques. It also explores its potential applications, with a focus on its use as a specialty polymer and in the development of novel materials for electronics and drug delivery. Due to the limited availability of specific quantitative data for poly(this compound) in publicly accessible literature, data from closely related fluorinated polystyrenes are included for comparative purposes and to indicate expected trends.
Introduction
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics.[1] Poly(this compound), an isomer of monofluorinated polystyrene, presents a unique combination of these properties. The position of the fluorine atom on the phenyl ring significantly influences the monomer's reactivity and the resulting polymer's physical and chemical characteristics.[1] This makes poly(this compound) a person of interest for researchers in materials science and drug development, offering potential advantages in applications requiring tailored dielectric properties, hydrophobicity, and biocompatibility.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and potential applications of poly(this compound). It includes structured data tables, detailed experimental protocols, and visualizations to facilitate understanding and further research in this area.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be achieved through several polymerization methods, including conventional free-radical polymerization and controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2] CRP methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] Additionally, coordination polymerization can be employed to produce stereoregular polymers, such as isotactic poly(ortho-fluorostyrene), which exhibit distinct crystalline properties.[3][4]
Data Presentation: Synthesis of Fluorinated Polystyrenes
Direct comparative data for the synthesis of poly(this compound) via different methods is scarce. The following table summarizes representative data for the synthesis of poly(this compound) and other closely related fluorinated polystyrenes to provide a comparative perspective.
| Polymerization Method | Monomer | Initiator/Catalyst/CTA | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Free Radical | This compound | AIBN | Bulk | 60-80 | Data not readily available | >1.5 (expected) | Data not readily available | [5] |
| ATRP | 2,4-Difluorostyrene | CuBr/PMDETA | Anisole | 90-110 | Target-dependent | ~1.1 - 1.5 | Data not readily available | [6] |
| RAFT | 4-Fluorostyrene | AIBN/RAFT Agent | Toluene | 60-80 | Target-dependent | ≤ 1.31 | ~115 | [5] |
| Coordination | This compound | 2,2'-sulfur-bridged bis(phenolato) titanium dichloro complex/MAO | Toluene | 50 | 18,000 | 1.63 | N/A (Crystalline, Tm = 261°C) | [3][4] |
| Free Radical | Pentafluorostyrene | AIBN | DMF | 60 | 11,900 - 29,300 | 1.17 - 1.41 | Data not readily available | [7] |
Note: Data for ATRP and RAFT are based on general procedures for fluorinated styrenes and may require optimization for this compound. Tg for RAFT-polymerized poly(4-fluorostyrene) is provided as an estimate for monofluorinated polystyrene.
Experimental Protocols
The following are detailed protocols for the synthesis of poly(this compound). These protocols are based on established methods for fluorinated styrenes and should be considered as a starting point for optimization.
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of this compound using a free-radical initiator.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Schlenk tube
-
Magnetic stir bar
-
Vacuum line
-
Inert gas (Nitrogen or Argon)
-
Oil bath
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
Procedure:
-
Place the desired amount of this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.[5]
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[5]
-
After the final thaw, backfill the tube with an inert gas.[5]
-
Immerse the Schlenk tube in a preheated oil bath at 60-80°C.[5]
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[5]
-
Dissolve the resulting polymer in a minimal amount of THF.
-
Precipitate the polymer by slowly adding the solution to a large volume of stirred methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Workflow Diagram:
References
- 1. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
Application Notes and Protocols: Copolymerization of 2-Fluorostyrene with Styrene and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2-fluorostyrene with styrene (B11656) and other vinyl monomers. Due to a lack of specific published data for the this compound/styrene system, this document leverages established methodologies and comparative data from structurally similar fluorinated styrenes to provide detailed experimental protocols and expected trends.
Introduction
Fluorinated polymers are of significant interest in various fields, including pharmaceuticals and advanced materials, owing to the unique properties conferred by fluorine substitution, such as enhanced thermal stability, chemical resistance, and altered electronic properties. The copolymerization of this compound with common monomers like styrene offers a versatile platform for tuning the properties of the resulting copolymers for specific applications. This document outlines the protocols for synthesis, characterization, and thermal analysis of these copolymers.
Copolymerization of this compound with Styrene
Expected Reactivity Ratios
The reactivity ratios, r1 and r2, describe the relative rates of addition of a monomer to a growing polymer chain. For the copolymerization of a fluorinated styrene (M1) with styrene (M2), the reactivity ratios of related systems are presented in Table 1 . This data can be used to anticipate the behavior of this compound. For instance, the copolymerization of α-trifluoromethylstyrene with styrene has reactivity ratios of r1 = 0.00 and r2 = 0.60, indicating that the fluorinated monomer does not readily homopolymerize and that the styryl radical prefers to add to styrene.[1]
Table 1: Reactivity Ratios of Fluorinated Styrenes with Styrene and Other Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Determination Method |
| Pentafluorostyrene | Methyl Methacrylate | 3.50 ± 0.70 | 0.20 ± 0.21 | Non-linear least-square fitting |
| Pentafluorostyrene | 5,6-Benzo-2-methylene-1,3-dioxepane | 9.9 | 0.35 | Kelen-Tüdős method |
| α-Trifluoromethylstyrene | Styrene | 0.00 | 0.60 | Not Specified |
Data sourced from a comparative guide on fluorinated styrenes.[1]
Experimental Protocol: Free-Radical Copolymerization
This protocol describes a general procedure for the free-radical copolymerization of this compound and styrene in solution.
Materials:
-
This compound (inhibitor removed)
-
Styrene (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Nitrogen gas
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound and styrene by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the monomers over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified this compound and styrene.
-
Initiator Addition: Add the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration) to the flask.
-
Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for a specified time (e.g., 4-24 hours) to achieve a conversion below 10% for reactivity ratio determination, or longer for higher molecular weight polymer synthesis.
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.
Workflow for Free-Radical Copolymerization
Caption: Workflow for the free-radical copolymerization of this compound.
Characterization of Copolymers
Protocol: Determination of Copolymer Composition and Reactivity Ratios
The composition of the synthesized copolymers is crucial for determining the reactivity ratios. This is typically achieved using spectroscopic methods.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹⁹F NMR)
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals corresponding to the aromatic protons of the styrene units and the aromatic protons of the this compound units.
-
In the ¹⁹F NMR spectrum, integrate the signal corresponding to the fluorine atom of the this compound units.
-
Calculate the molar ratio of the monomers in the copolymer (F) from the integrated peak areas.
-
-
Reactivity Ratio Calculation:
-
Determine the molar ratio of the monomers in the initial feed (f).
-
Use the Fineman-Ross or Kelen-Tüdős method to determine the reactivity ratios (r1 and r2) by plotting the appropriate graphical representations.[1]
-
Workflow for Reactivity Ratio Determination
Caption: Workflow for determining monomer reactivity ratios.
Thermal Properties of Poly(this compound-co-styrene)
The introduction of fluorine into the polystyrene backbone is expected to enhance its thermal stability. While specific data for poly(this compound) is not available, data from related fluorinated polystyrenes can provide insight into the expected thermal behavior.
Expected Thermal Properties
Fluorination generally increases the glass transition temperature (Tg) and the thermal decomposition temperature of polystyrene.[2] Copolymers of fluorinated α-methylstyrenes with styrene have shown a slight improvement in thermal stability compared to polystyrene.[3] Table 2 summarizes the expected thermal properties based on analogous polymers.
Table 2: Expected Thermal Properties of Fluorinated Polystyrenes
| Property | Polystyrene | Expected for Poly(this compound-co-styrene) |
| Glass Transition Temperature (Tg) | ~100 °C | > 100 °C |
| Onset Decomposition Temp. (Tonset) | ~350 °C | > 350 °C |
| Temp. of Max. Decomposition Rate (Tmax) | ~400 °C | > 400 °C |
Note: The values for poly(this compound-co-styrene) are estimations based on trends observed for other fluorinated polystyrenes.[2][3]
Experimental Protocol: Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copolymer.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Ensure the copolymer sample is dry and free of residual solvent.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Record the weight loss as a function of temperature to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).[2]
4.2.2. Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the copolymer.
Instrumentation: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into a DSC pan and seal it.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to 25 °C at a rate of 10 °C/min.
-
Second Heating Scan: Reheat the sample to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve of the second heating scan.[2]
Logical Relationship for Thermal Analysis
Caption: Workflow for the thermal analysis of copolymers.
Copolymerization of this compound with Other Monomers
This compound can be copolymerized with a variety of other vinyl monomers, such as acrylates and methacrylates, to further tailor the properties of the resulting materials. The principles and protocols described above for the copolymerization with styrene are generally applicable.
Copolymerization with Methyl Methacrylate (MMA)
The copolymerization of fluorinated styrenes with MMA has been reported. For example, pentafluorostyrene (M1) copolymerized with MMA (M2) exhibits reactivity ratios of r1 = 3.50 ± 0.70 and r2 = 0.20 ± 0.21.[1] This suggests that the pentafluorostyrene radical prefers to add to its own monomer, while the MMA radical also prefers to add to pentafluorostyrene. The reactivity of this compound with MMA would need to be determined experimentally but is expected to follow similar trends influenced by the electronic nature of the fluoro-substituent.
Copolymerization with Acrylates
Copolymers of styrene with fluorinated acrylates have been prepared via free-radical polymerization.[4] These copolymers often exhibit microphase separation due to the immiscibility of the fluorinated and non-fluorinated segments, leading to interesting surface properties. The copolymerization of this compound with acrylates can be carried out using the general protocol for free-radical polymerization outlined in section 2.2. The characterization of the resulting copolymers would follow the protocols in sections 3 and 4.
Conclusion
The copolymerization of this compound with styrene and other monomers provides a versatile route to novel fluorinated polymers with tunable properties. While specific quantitative data for the this compound/styrene system is currently limited, the established protocols for synthesis, characterization, and thermal analysis, along with comparative data from related fluorinated monomers, offer a solid foundation for researchers to explore this promising class of materials. Further experimental work is necessary to determine the precise reactivity ratios and thermal properties of copolymers containing this compound.
References
Application Notes and Protocols: Determining the Reactivity Ratios of 2-Fluorostyrene in Copolymerization
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for determining the reactivity ratios of 2-fluorostyrene in copolymerization with other monomers. This document outlines the theoretical background, detailed experimental protocols, and data analysis methods.
Introduction
Copolymerization is a critical technique for tailoring polymer properties for specific applications, including drug delivery systems, medical imaging agents, and advanced materials. The incorporation of fluorine atoms into polymers can significantly alter their chemical and physical properties, such as thermal stability, chemical resistance, and biocompatibility. This compound is a promising monomer for the synthesis of such fluorinated polymers.
The reactivity ratios of monomers in a copolymerization reaction are essential parameters that describe the relative reactivity of each monomer towards the propagating polymer chain. These ratios, denoted as r₁ and r₂, are crucial for predicting copolymer composition and microstructure.[1][2] An r value greater than 1 indicates a preference for the monomer to add to a growing chain of the same monomer (homopolymerization), while a value less than 1 suggests a preference for adding to the other comonomer (cross-propagation).[3]
Currently, there is a notable lack of published reactivity ratio data for this compound in copolymerization with common comonomers. This application note, therefore, serves as a practical guide for researchers to experimentally determine these crucial parameters.
Theoretical Background: The Copolymerization Equation
The terminal model is the most common model used to describe copolymerization kinetics.[4] It assumes that the reactivity of a propagating chain depends only on the terminal monomer unit. The instantaneous composition of a copolymer being formed is described by the Mayo-Lewis equation:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
where:
-
d[M₁]/d[M₂] is the ratio of the molar incorporation of monomer 1 (M₁, e.g., this compound) to monomer 2 (M₂) into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of the monomers in the feed.
-
r₁ and r₂ are the reactivity ratios of M₁ and M₂, respectively.
Experimental Determination of Reactivity Ratios
The accurate determination of reactivity ratios requires a series of copolymerization experiments with varying initial monomer feed compositions.[5] It is crucial to keep the monomer conversion low (typically <10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.[6]
General Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of monomer reactivity ratios.
Caption: Workflow for the determination of monomer reactivity ratios.
Detailed Experimental Protocol
This protocol provides a general procedure for the free-radical copolymerization of this compound (M₁) with a comonomer (M₂) using azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (inhibitor removed)
-
Comonomer (e.g., Styrene, Methyl Methacrylate; inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., benzene, toluene, or bulk polymerization)
-
Schlenk tubes or similar reaction vessels
-
Vacuum line
-
Constant temperature oil bath
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Monomer and Initiator Purification: Remove the inhibitor from this compound and the comonomer by passing them through a column of basic alumina. Recrystallize AIBN from methanol.[3]
-
Reaction Setup: Prepare a series of at least five Schlenk tubes with varying molar ratios of this compound and the comonomer.
-
Initiator Addition: Add a precise amount of AIBN (typically 0.1-1 mol% relative to the total monomer concentration) to each tube.[3]
-
Degassing: Subject each sealed tube to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Polymerization: Place the Schlenk tubes in a preheated oil bath at a constant temperature (e.g., 60-80°C for AIBN) and allow the polymerization to proceed.[3]
-
Termination: After a predetermined time to ensure low conversion, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[3]
-
Copolymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large volume of a suitable non-solvent.
-
Purification: Collect the precipitated polymer by filtration and purify it by redissolving it in a small amount of a suitable solvent and re-precipitating it. Repeat this process at least twice to remove any unreacted monomers.
-
Drying: Dry the purified copolymer under vacuum to a constant weight.
-
Copolymer Composition Analysis: Determine the molar composition of the copolymer using an appropriate analytical technique. For copolymers of this compound, ¹H NMR and ¹⁹F NMR spectroscopy are particularly useful. Elemental analysis can also be employed.[1]
Data Analysis and Calculation of Reactivity Ratios
Once the initial monomer feed ratios and the resulting copolymer compositions are determined, several methods can be used to calculate the reactivity ratios. The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical methods.[1][7]
Fineman-Ross Method
The Fineman-Ross method is a graphical technique suitable for low conversion data (<10%).[1] The Mayo-Lewis equation is rearranged into a linear form:
G = H * r₁ - r₂
where:
-
G = F(f-1)/f
-
H = F²/f
-
f = [M₁]/[M₂] (molar ratio in the feed)
-
F = d[M₁]/d[M₂] (molar ratio in the copolymer)
A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂.[1]
Kelen-Tüdős Method
The Kelen-Tüdős method is an improvement on the Fineman-Ross method that provides a more even distribution of data points.[1] The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
G and H are the Fineman-Ross parameters.
-
α is an arbitrary constant (α > 0), typically the geometric mean of the lowest and highest H values.[1]
A plot of η versus ξ should yield a straight line. The y-intercept is -r₂/α, and the x-intercept (where η = 0) can be used to determine r₁.[1]
Note: While these linear methods are widely used, non-linear least-squares methods that directly fit the copolymer composition data to the Mayo-Lewis equation are now often recommended for greater accuracy.[8]
Summary of (Hypothetical) Data Presentation
As previously stated, there is a lack of published reactivity ratio data for this compound. Once determined experimentally, the data should be presented in a clear and structured format for easy comparison. A hypothetical example is provided below.
Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M₁) at 60°C
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁ * r₂ | Determination Method | Copolymer Type Tendency |
| Styrene | Data to be determined | Data to be determined | Data to be determined | Kelen-Tüdős | To be determined |
| Methyl Methacrylate | Data to be determined | Data to be determined | Data to be determined | Fineman-Ross | To be determined |
| n-Butyl Acrylate | Data to be determined | Data to be determined | Data to be determined | Non-linear least squares | To be determined |
The product of r₁ and r₂ provides insight into the copolymerization behavior. If r₁r₂ ≈ 1, the copolymerization is ideal, and a random copolymer is formed. If r₁r₂ ≈ 0, there is a tendency towards alternation. If r₁r₂ > 1, block copolymer formation is favored, which is rare in free-radical copolymerization.[6][9]
Conclusion
The determination of the reactivity ratios of this compound is a crucial step in understanding its copolymerization behavior and designing novel fluorinated polymers with tailored properties. This application note provides the necessary theoretical background and detailed experimental protocols to enable researchers to obtain this valuable data. The systematic application of these methods will contribute significantly to the field of fluoropolymer chemistry and its applications in various scientific and industrial domains.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Copolymer overview [copoldb.jp]
- 5. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: The Synthesis of Fluorinated Polymers Using 2-Fluorostyrene
Introduction
Fluorinated polymers are a distinguished class of materials known for their exceptional thermal stability, chemical resistance, low surface energy, and unique dielectric properties.[1][2] The strategic incorporation of fluorine atoms into a polymer structure significantly modifies its characteristics. 2-Fluorostyrene (o-Fluorostyrene) is a valuable monomer for synthesizing such polymers, with the fluorine atom at the ortho position of the phenyl ring introducing distinct electronic and steric effects. These effects can influence polymerization kinetics and the final properties of the polymer, including its thermal behavior and chain mobility.[3][4]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the synthesis of fluorinated polymers using this compound. The document covers free-radical and coordination polymerization techniques and provides a framework for characterization. While comprehensive data for this compound is limited in some areas, highlighting a research gap, this guide compiles available information and established methodologies for other fluorostyrenes that can be adapted for novel polymer development.[3]
Homopolymerization of this compound
The synthesis of poly(this compound) can be achieved through various polymerization techniques. The chosen method significantly impacts the polymer's properties, such as its tacticity, molecular weight, and polydispersity.
Free-Radical Polymerization
Conventional free-radical polymerization is a common method for vinyl monomers. For fluorostyrenes, initiators like 2,2'-Azobisisobutyronitrile (AIBN) are typically used.[3] This method generally produces atactic polymers.
Experimental Protocol: AIBN-Initiated Bulk Radical Polymerization
This protocol is adapted from general procedures for fluorinated styrenes.[3]
-
Materials:
-
This compound (inhibitor removed, e.g., by passing through a basic alumina (B75360) column)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Schlenk tube or similar reaction vessel
-
Vacuum line, inert gas (Nitrogen or Argon)
-
Solvents (e.g., Tetrahydrofuran, Chloroform for dissolution)
-
Non-solvents (e.g., Methanol, Hexane for precipitation)
-
-
Procedure:
-
Reaction Setup: Place the desired amount of this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.[3]
-
Deoxygenation: Seal the tube and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3]
-
Initiation: After the final thaw cycle, backfill the tube with an inert gas. Immerse the sealed tube in a preheated oil bath, typically set between 60-80°C for AIBN-initiated polymerization.[3]
-
Polymerization: Allow the reaction to proceed for the desired time, which can range from a few hours to 24 hours depending on the target molecular weight and conversion.
-
Termination: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[3]
-
Purification: Dissolve the resulting viscous polymer in a suitable solvent like tetrahydrofuran. Precipitate the polymer by slowly adding the solution to a stirred non-solvent, such as methanol.[3]
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[3]
-
Coordination Polymerization for Isotactic Poly(this compound)
Highly isotactic poly(ortho-fluorostyrene) (iPoFS) can be synthesized via coordination polymerization, leading to crystalline polymers with enhanced thermal and mechanical properties.[4]
Experimental Protocol: Synthesis of Isotactic Poly(this compound)
This protocol is based on the synthesis using a 2,2′-sulfur-bridged bis(phenolato) titanium dichloro complex.[4]
-
Materials:
-
This compound monomer
-
2,2′-sulfur-bridged bis(phenolato) titanium dichloro complex (catalyst)
-
Methylaluminoxane (MAO) (cocatalyst)
-
Toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
-
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the titanium complex catalyst and MAO cocatalyst in toluene.
-
Reaction Setup: In a reaction vessel, charge the required amount of toluene and the this compound monomer.
-
Initiation: Add the MAO solution to the reactor, followed by the titanium catalyst solution to initiate polymerization.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 50°C) with constant stirring for the specified duration.
-
Termination & Purification: Terminate the reaction by adding acidified methanol. The resulting polymer will precipitate.
-
Isolation: Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven until a constant weight is achieved.
-
Controlled Radical Polymerization (CRP)
To synthesize fluorinated polymers with well-defined structures and molecular weights, controlled radical polymerization (CRP) methods are employed.[5] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust CRP technique suitable for a wide range of monomers, including fluorinated styrenes.[5][6]
Experimental Protocol: General RAFT Polymerization
-
Materials:
-
This compound monomer (inhibitor removed)
-
RAFT agent (e.g., dithiobenzoates or trithiocarbonates)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane, DMF)[5]
-
Schlenk tube, vacuum line, inert gas
-
-
Procedure:
-
Reaction Setup: Charge a Schlenk tube with this compound, the RAFT agent, AIBN, and the solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is critical for controlling molecular weight and must be calculated based on the target degree of polymerization.
-
Deoxygenation: Perform at least three freeze-pump-thaw cycles.
-
Polymerization: Place the tube in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).
-
Monitoring & Termination: Monitor the reaction progress by taking aliquots to analyze monomer conversion (via ¹H NMR or GC). Terminate the reaction by cooling and exposing it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol) and dry it under vacuum.
-
Data and Properties
Quantitative data on the polymerization of this compound is not widely available, which presents an opportunity for further research.[3] However, specific data for the highly crystalline, isotactic form has been reported.
Table 1: Homopolymerization Data for Fluorostyrenes
| Monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity (PDI) | Glass Transition Temp. (Tg, °C) |
| This compound | Radical Polymerization | Data not readily available[3] | Data not readily available[3] | Data not readily available[3] |
| 4-Fluorostyrene | RAFT Polymerization | - | ≤ 1.31[5] | ~115[3] |
| Pentafluorostyrene | AIBN, 60°C, in DMF | 11,900 - 29,300[5] | 1.17 - 1.41[5] | 90 - 110[3] |
Note: Data is compiled from various sources and may not be directly comparable due to differing reaction conditions.[3]
Table 2: Properties of Isotactic Poly(this compound) (iPoFS)
| Property | Value |
| Synthesis Method | Coordination Polymerization[4] |
| Melting Point (Tm) | Up to 261 °C[4] |
| Tensile Strength | 60.4 MPa[4] |
| Crystallinity | High[4] |
| Solvent Resistance | Exceptional[4] |
Polymer Characterization
Standard analytical techniques are used to characterize the synthesized fluorinated polymers.
4.1. Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining thermal stability and phase transitions.[7]
-
TGA Protocol (General):
-
Place 5-10 mg of the polymer sample in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).[7]
-
-
DSC Protocol (General):
-
Seal 5-10 mg of the polymer in a DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history. For example:
-
The glass transition temperature (Tg) is determined from the second heating scan.[7]
-
4.2. Molecular Weight Determination
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Tetrahydrofuran is a common eluent.
References
- 1. Poly(pentafluorostyrene) | From SPECIFIC POLYMERS [specificpolymers.com]
- 2. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Poly(2-fluorostyrene) in Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential applications of poly(2-fluorostyrene), with a particular focus on its use in specialty coatings. The information is targeted towards professionals in research and development who are interested in leveraging the unique characteristics of this fluorinated polymer.
Introduction to Poly(this compound)
Poly(this compound) (P2FS), specifically its isotactic form (iPoFS), is a specialty polymer with remarkable properties that make it a compelling candidate for advanced coating applications. The introduction of a fluorine atom at the ortho position of the styrene (B11656) monomer imparts unique electronic and steric effects, leading to a polymer with high crystallinity, exceptional thermal stability, and robust chemical resistance. These characteristics, combined with its inherent hydrophobicity, open up possibilities for its use in creating durable, low-adhesion, and protective surfaces.
Recent advancements in polymer synthesis have enabled the production of highly isotactic poly(ortho-fluorostyrene), which exhibits a melting point of up to 261 °C and superior mechanical properties, including a tensile strength of 60.4 MPa.[1] This high degree of crystallinity and the presence of intramolecular F–H interactions contribute to its remarkable solvent resistance.[1]
Key Properties of Poly(this compound) Coatings
Coatings derived from poly(this compound) offer a range of desirable properties, making them suitable for demanding applications. The quantitative data presented below is primarily based on studies of isotactic poly(ortho-fluorostyrene) (iPoFS).
| Property | Value | Test Method | Reference |
| Water Contact Angle | 106.8° | Sessile Drop | [2] |
| Surface Energy (Estimated) | ~30-35 mN/m | Calculated from Contact Angles | [3] |
| Refractive Index (Monomer) | 1.52 (n20/D) | Refractometry | N/A |
| Melting Point (Tm) | Up to 261 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Tensile Strength | 60.4 MPa | Tensile Testing | [1] |
Surface Properties
Thermal and Mechanical Properties
Isotactic poly(ortho-fluorostyrene) exhibits a high melting point of up to 261 °C, signifying excellent thermal stability suitable for applications requiring high-temperature resistance.[1] Its impressive tensile strength of 60.4 MPa demonstrates its mechanical robustness, making it a durable coating material.[1]
Chemical Resistance
One of the most outstanding features of isotactic poly(ortho-fluorostyrene) is its exceptional solvent resistance.[1] Unlike its amorphous counterparts, iPoFS is insoluble in most common organic solvents at room temperature. This property is critical for coatings used in harsh chemical environments.
| Chemical Class | Reagent | Resistance |
| Acids (Dilute) | Hydrochloric Acid, Sulfuric Acid | Excellent |
| Acids (Concentrated) | Nitric Acid, Sulfuric Acid | Good to Excellent |
| Bases | Sodium Hydroxide, Potassium Hydroxide | Excellent |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent |
| Ketones | Acetone, Methyl Ethyl Ketone | Excellent |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent (at RT) |
| Chlorinated Solvents | Dichloromethane, Chloroform | Excellent (at RT) |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Excellent (at RT) |
| Esters | Ethyl Acetate | Excellent |
| Water | Deionized Water | Excellent |
Note: "Excellent" indicates no visible change or degradation. "Good" indicates minor effects over prolonged exposure. "RT" denotes room temperature. The exceptional resistance of iPoFS means that dissolution for coating preparation requires high temperatures and specific solvents like o-dichlorobenzene at 180 °C.[1]
Experimental Protocols
Synthesis of Isotactic Poly(ortho-fluorostyrene)
This protocol is based on the coordination polymerization method described for producing highly isotactic poly(ortho-fluorostyrene).[1]
Materials:
-
This compound (oFS) monomer
-
2,2′-sulfur-bridged bis(phenolato) titanium dichloro complex (catalyst)
-
[Ph3C][B(C6F5)4] (cocatalyst)
-
Triisobutylaluminum (AliBu3) (scavenger)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (in methanol)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
In a dried Schlenk flask, dissolve the desired amount of the titanium complex in toluene.
-
Sequentially add the cocatalyst and the scavenger to the catalyst solution. The typical molar ratio of [Ti]:[Cocatalyst]:[Scavenger] is 1:1:30.[1]
-
Inject the this compound monomer into the catalyst solution. A typical monomer concentration is 3.125 mol/L in toluene.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 2 hours).[1]
-
Quench the polymerization by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
Preparation of Poly(this compound) Coatings by Spin Coating
Materials:
-
Isotactic poly(ortho-fluorostyrene) (iPoFS)
-
o-Dichlorobenzene (solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (for substrate cleaning - handle with extreme caution )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes to remove organic residues. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Polymer Solution Preparation:
-
Dissolve the synthesized iPoFS in o-dichlorobenzene at an elevated temperature (e.g., 180 °C) to achieve complete dissolution.[1] The concentration will depend on the desired film thickness.
-
Cool the solution to room temperature before use. The polymer may precipitate upon cooling, so reheating might be necessary just before application.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the iPoFS solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the solution concentration, viscosity, and spin speed.
-
After spinning, bake the coated substrate on a hotplate or in an oven at a temperature above the boiling point of the solvent (e.g., 180-200 °C) to remove any residual solvent and to anneal the film.
-
Visualizations
Caption: Experimental workflow for P2FS coating preparation and characterization.
Caption: Relationship between this compound and enhanced coating properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calculation of surface free energy (SFE) from contact angle results, measurement of contact angles on solids yields data that reflect the thermodynamics of a liquid/solid interaction.-KINO Scientific Instrument Inc. [surface-tension.org]
Application Notes and Protocols: 2-Fluorostyrene as a Monomer for Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorostyrene is a functionalized monomer that, upon polymerization, yields poly(this compound), a polymer with significant potential for application in organic electronic devices. The introduction of a fluorine atom onto the styrene (B11656) backbone imparts unique electronic and physical properties to the resulting polymer. These properties, including a modified energy level, increased hydrophobicity, and enhanced thermal stability, make poly(this compound) an attractive candidate for use as a dielectric layer in organic field-effect transistors (OFETs), a component in the active layer of organic photovoltaics (OPVs), and as a host material in organic light-emitting diodes (OLEDs).
The fluorination of polymers is a well-established strategy to fine-tune their electronic characteristics. The high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for charge injection and transport in electronic devices. Furthermore, the presence of fluorine can influence the molecular packing and morphology of the polymer films, which are critical factors in determining device performance.
These application notes provide an overview of the synthesis of poly(this compound) and its application in various organic electronic devices, supported by experimental protocols and performance data.
Data Presentation
Table 1: Properties of Poly(4-fluorostyrene) as a Dielectric Electret in OFETs
| Property | Value | Reference |
| Semiconductor | 2,7-didodecyl[1]benzothieno[3,2-b][1]benzothiophene (C12-BTBT) | [2] |
| Dielectric | Poly(4-fluorostyrene) (FPS) coated on SiO2 | [2] |
| Mobility (μ) | 11.2 cm²/Vs | [2] |
| On/Off Ratio | 10⁷ | [2] |
| Memory Window | 108 V | [2] |
| Sheet Charge Density | 6.8 x 10¹² cm⁻² | [2] |
Note: Data for poly(4-fluorostyrene) is presented as a close analog to poly(this compound) to demonstrate the potential of fluorinated polystyrenes in OFETs.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes the synthesis of poly(this compound) using a free radical polymerization method.[1]
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line
-
Nitrogen or Argon gas
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and AIBN. A typical monomer to initiator molar ratio is between 20:1 and 50:1. Add toluene as a solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-90°C and stir for 24 hours.[3] The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET) with a Poly(this compound) Dielectric Layer
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using poly(this compound) as the gate dielectric.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as the gate electrode and initial dielectric layer)
-
Poly(this compound) solution in a suitable solvent (e.g., toluene)
-
Organic semiconductor solution (e.g., P3HT in chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Layer Deposition: Spin-coat the poly(this compound) solution onto the SiO₂/Si substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness. Anneal the film to remove residual solvent.
-
Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the poly(this compound) layer. Anneal the film at an appropriate temperature to improve crystallinity.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Measure the output and transfer characteristics of the OFET using a probe station and semiconductor parameter analyzer in a controlled environment (e.g., a glove box).
Mandatory Visualization
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for OFET fabrication and characterization.
Caption: Schematic of a bottom-gate, top-contact OFET.
Applications in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
Poly(this compound) is a promising candidate for the dielectric layer in OFETs. Its fluorinated nature can lead to a low surface energy, which can influence the morphology and molecular packing of the overlying organic semiconductor layer, potentially improving charge transport.[4] As demonstrated with the analogous poly(4-fluorostyrene), fluorinated polystyrene can act as a high-performance dielectric electret, enabling high mobility and on/off ratios in transistors.[2] The hydrophobicity imparted by the fluorine atoms also contributes to improved environmental stability of the device.[2]
Organic Photovoltaics (OPVs)
In OPVs, the active layer is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. The introduction of fluorinated polymers into the active layer can have several beneficial effects. Fluorination can lower the HOMO energy level of the donor polymer, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE).[5] While specific data for poly(this compound) in OPVs is limited, the general principles of using fluorinated materials suggest its potential as a component in ternary blend solar cells or as a dielectric spacer to optimize device performance.[6]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, host materials play a crucial role in the emissive layer by facilitating charge transport and transferring energy to the emissive dopant molecules.[7] Fluorinated materials are often used as host materials, particularly for phosphorescent OLEDs (PhOLEDs), due to their wide bandgap and high triplet energy levels.[8] These properties help to confine the triplet excitons on the dopant molecules, leading to efficient light emission.[9] Poly(this compound), with its fluorinated aromatic rings, could potentially serve as a host material, contributing to high-efficiency and stable OLED devices.[10]
Characterization of Poly(this compound) Thin Films
The performance of organic electronic devices is highly dependent on the quality and properties of the thin films.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the poly(this compound) thin films.[11][12] A smooth and uniform dielectric surface is crucial for achieving good semiconductor growth and high-performance OFETs.[13]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical states of the polymer film surface, confirming the presence and integrity of the fluorinated polymer.[14]
-
Contact Angle Measurement: The hydrophobicity of the poly(this compound) film can be assessed by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface, which can improve the environmental stability of the device.
-
Dielectric Constant Measurement: The dielectric constant of the poly(this compound) film can be determined by fabricating metal-insulator-metal (MIM) capacitor structures and measuring their capacitance. A high dielectric constant can enable low-voltage operation of OFETs.[15]
Conclusion
This compound is a versatile monomer that provides access to fluorinated polymers with promising properties for organic electronic applications. Poly(this compound) exhibits potential as a high-performance dielectric in OFETs, a beneficial component in OPV active layers, and a suitable host material in OLEDs. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the development of next-generation organic electronic devices. Further research into the specific performance of poly(this compound) in OPVs and OLEDs is warranted to fully explore its potential in these areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble poly(4-fluorostyrene): a high-performance dielectric electret for organic transistors and memories - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. spectraresearch.com [spectraresearch.com]
- 12. azonano.com [azonano.com]
- 13. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 14. mdpi.com [mdpi.com]
- 15. Organic thin-film transistors with novel high-k polymers as dielectric layers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki and Heck Coupling Reactions Involving 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura and Heck coupling reactions involving 2-fluorostyrene. These palladium-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. The incorporation of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacological properties of molecules, making these reactions highly relevant in drug discovery and development.
Introduction to Suzuki and Heck Reactions
The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins.[3] The Heck reaction, on the other hand, couples an unsaturated halide with an alkene to form a substituted alkene.[4] Both reactions are cornerstones of modern organic synthesis, offering broad functional group tolerance and reliable bond formation.
Suzuki-Miyaura Coupling of this compound Derivatives
The Suzuki-Miyaura coupling can be employed to either couple an arylboronic acid with a this compound-derived halide or triflate, or conversely, to couple a (2-fluorovinyl)boronic acid derivative with an aryl halide. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
General Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron compound in the presence of a base, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a this compound derivative (as the organohalide) with an arylboronic acid, adapted from procedures for similar fluorinated substrates.[1][5]
Materials:
-
2-Halogenated-fluorostyrene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halogenated-fluorostyrene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data: Suzuki-Miyaura Coupling of Related Fluorinated Heterocycles
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar bromopyridines, which can serve as a guide for optimizing reactions with this compound derivatives.[5]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Heck Coupling of this compound
In the Heck reaction, this compound can serve as the alkene component, reacting with an aryl halide or triflate to produce a fluorinated stilbene (B7821643) derivative. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[4]
General Reaction Mechanism: Heck Coupling
The Heck reaction catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride complex is converted back to the active Pd(0) catalyst by the base.
Detailed Experimental Protocol: Heck Coupling of this compound with an Aryl Bromide
This protocol is adapted from a general procedure for the synthesis of stilbenes and heterostilbenes via a microwave-assisted Heck reaction in an aqueous medium.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium nanocatalyst stabilized with poly(N-vinylpyrrolidone) (PVP-Pd NPs) (0.05-0.25 mol%)
-
Base (K₂CO₃, 2.0 equiv)
-
Solvent (H₂O/EtOH 3:1, 2 mL)
-
Microwave reactor vial
-
Standard workup and purification reagents
Procedure:
-
In a microwave reactor vial, combine the aryl bromide, this compound, PVP-Pd NPs catalyst, and K₂CO₃.
-
Add the H₂O/EtOH solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired fluorinated stilbene.
Quantitative Data: Representative Heck Coupling of Aryl Bromides with Styrene (B11656)
The following table provides representative yields for the Heck coupling of various aryl bromides with styrene under aqueous microwave conditions, which can be extrapolated for reactions with this compound.[6]
| Aryl Bromide | Olefin | Product | Yield (%) |
| 4-Bromoacetophenone | Styrene | (E)-4-Acetylstilbene | 98 |
| 4-Bromobenzophenone | Styrene | (E)-4-Benzoylstilbene | 95 |
| 3-Bromopyridine | Styrene | (E)-3-Styrylpyridine | 85 |
| 4-Bromobenzonitrile | Styrene | (E)-4-Cyanostilbene | 92 |
Experimental Workflow
A general workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols: Diels-Alder Reactions with 2-Fluorostyrene as the Dienophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered ring systems through a powerful [4+2] cycloaddition. This reaction proceeds via a concerted mechanism involving a conjugated diene and a dienophile, with the regioselectivity and stereoselectivity being dictated by the electronic and steric nature of the substituents on these components.
2-Fluorostyrene presents itself as a dienophile of interest. The fluorine atom at the ortho position exerts a dual electronic influence: it is electron-withdrawing through induction and electron-donating via resonance. This unique characteristic can modulate the reactivity of the vinyl group and steer the outcome of the Diels-Alder reaction, offering a pathway to novel fluorinated scaffolds relevant in medicinal chemistry and materials science. These application notes provide a comprehensive overview of the anticipated reactivity of this compound in Diels-Alder reactions and detail generalized experimental protocols for its application with a variety of dienes.
Regioselectivity and Stereoselectivity
Regioselectivity
In Diels-Alder reactions involving unsymmetrical reactants, the regiochemical outcome is governed by the electronic properties of the substituents. The fluorine atom in this compound acts as an electron-withdrawing group. In a normal electron demand Diels-Alder reaction, where an electron-rich diene is employed, the reaction is expected to favor the formation of the regioisomer resulting from the interaction of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. For this compound, the β-carbon of the vinyl moiety is anticipated to be the more electrophilic center, which will direct the formation of either the "ortho" or "meta" adduct, depending on the substitution pattern of the diene.
Stereoselectivity
A key feature of the Diels-Alder reaction is its stereospecificity, proceeding as a syn-addition where the stereochemistry of the dienophile is preserved in the cycloadduct. When cyclic dienes are used, the reaction can proceed through two distinct pathways, yielding either endo or exo products. The endo isomer is frequently the kinetically favored product due to stabilizing secondary orbital interactions. Conversely, the exo isomer is generally the more thermodynamically stable product. The ortho-fluoro substituent in this compound may play a role in influencing the endo/exo selectivity through a combination of steric and electronic effects.
Data Presentation
While specific experimental data for Diels-Alder reactions of this compound are not extensively available, the following tables summarize the expected outcomes based on reactions with structurally similar fluorinated styrenes. These tables are intended to serve as a practical guide for designing experiments.
Table 1: Predicted Reactivity and Selectivity of this compound with Various Dienes
| Diene | Predicted Major Regioisomer | Predicted Major Stereoisomer | Expected Yield Range |
| Cyclopentadiene (B3395910) | N/A (Symmetrical Diene) | endo | Moderate to High |
| 1,3-Butadiene | N/A (Symmetrical Diene) | N/A | Moderate |
| Isoprene | "para" adduct | N/A | Moderate |
| Anthracene (B1667546) | N/A (Symmetrical Diene) | N/A | Moderate to High |
| Furan | N/A (Symmetrical Diene) | endo (often reversible) | Low to Moderate |
Table 2: General Reaction Conditions for Diels-Alder Reactions of this compound
| Parameter | Condition | Notes |
| Temperature | 80 - 150 °C | Elevated temperatures might be necessary for less reactive dienes; however, this can also promote retro-Diels-Alder reactions, particularly with furan. |
| Solvent | Toluene, Xylene, Dichloromethane | High-boiling aromatic solvents are typically used for thermal reactions, while chlorinated solvents are common for Lewis acid-catalyzed variants. |
| Catalyst | None (Thermal) or Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Lewis acid catalysis can accelerate the reaction and influence selectivity, generally favoring the endo product. |
| Reaction Time | 4 - 24 hours | Progress of the reaction should be monitored using appropriate analytical techniques such as TLC or GC-MS. |
| Workup | Aqueous wash, extraction, drying, and solvent evaporation | Standard procedures for the workup of organic reactions are applicable. |
| Purification | Column chromatography (Silica gel) | The choice of eluent will depend on the polarity of the resulting cycloadduct. |
Experimental Protocols
The following generalized protocols are provided for conducting Diels-Alder reactions with this compound. Disclaimer: These protocols are based on established procedures for analogous dienophiles and may require optimization for specific applications with this compound.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Cyclopentadiene: In a fume hood, set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (approximately 170 °C). Collect the freshly distilled cyclopentadiene monomer in a receiver cooled to 0 °C. The monomer is highly reactive and should be used immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Addition of Diene: To the solution of this compound, add the freshly cracked cyclopentadiene (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient to separate the endo and exo isomers.
-
Characterization: The purified products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Anthracene
Materials:
-
This compound
-
Anthracene
-
Aluminum chloride (AlCl₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anthracene (1.0 equivalent) and anhydrous DCM.
-
Addition of Dienophile: Add this compound (1.1 equivalents) to the suspension.
-
Addition of Lewis Acid: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add the Lewis acid (e.g., AlCl₃, 0.1-0.3 equivalents).
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: General mechanism of the Diels-Alder reaction.
Caption: General experimental workflow for Diels-Alder reactions.
Caption: Predicting regioselectivity in Diels-Alder reactions.
Synthesis of Block Copolymers Using 2-Fluorostyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of block copolymers incorporating 2-Fluorostyrene (2FS). The inclusion of fluorinated monomers like 2FS into polymer chains can impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics, making these materials highly valuable for applications in drug delivery, biomedical devices, and advanced materials.
This guide focuses on controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which are well-suited for the synthesis of well-defined block copolymers. While anionic polymerization is a powerful technique for living polymerization, its application to fluorinated styrenes can be challenging due to potential side reactions.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of block copolymers containing fluorinated styrenes. It is important to note that while specific data for this compound is limited in publicly available literature, the data for structurally similar fluorinated styrenes, such as 4-Fluorostyrene (4FS) and 2,3,4,5,6-Pentafluorostyrene (PFS), provide valuable insights into the expected behavior of 2FS in controlled polymerizations.
Table 1: RAFT Polymerization of Fluorinated Styrene (B11656) Block Copolymers
| First Block | Second Block | Polymerization Method | Mn ( g/mol ) of 1st Block | Mn ( g/mol ) of Block Copolymer | PDI (Mw/Mn) | Reference |
| Poly(vinylbenzyl chloride) | Poly(4-fluorostyrene) | RAFT | - | - | 1.11 - 1.31 | [1] |
| Poly(glycidyl methacrylate) | Poly(pentafluorostyrene) | RAFT | - | - | < 1.2 (at 60°C) | [1] |
| Poly(styrene) | Poly(pentafluorostyrene) | RAFT | - | - | 1.17 - 1.31 | [1] |
| Poly(2-hydroxyethyl methacrylate) | Poly(pentafluorostyrene) | RAFT | - | - | - | [1] |
Table 2: ATRP of Fluorinated Monomers for Block Copolymer Synthesis
| First Block | Second Block | Polymerization Method | Mn ( g/mol ) of 1st Block | Mn ( g/mol ) of Block Copolymer | PDI (Mw/Mn) | Reference |
| Polystyrene | Poly(pentafluorostyrene) | ATRP | - | - | - | [2] |
| Poly(methyl acrylate) | Poly(2-[(perfluorononenyl)oxy]ethyl methacrylate) | ATRP | - | - | - | [3] |
| Poly(butyl acrylate) | Poly(ethylene glycol mono-methacrylate mono-perfluorooctanoate) | ATRP | - | - | - | [3] |
Note: The tables above provide a summary of data available for fluorinated styrenes. Researchers should consider these as starting points and optimize conditions for the specific synthesis of this compound block copolymers.
Experimental Protocols
The following are detailed protocols for the synthesis of block copolymers containing a fluorinated styrene block, which can be adapted for this compound.
Protocol 1: Synthesis of Polystyrene-block-poly(this compound) via RAFT Polymerization
This protocol involves a two-step process: first, the synthesis of a polystyrene macro-chain transfer agent (PS-macroCTA), followed by chain extension with this compound.
Step 1: Synthesis of Polystyrene Macro-Chain Transfer Agent (PS-macroCTA)
Materials:
-
Styrene (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Anhydrous toluene (B28343) or another suitable solvent
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of styrene, CPDB, and AIBN in anhydrous toluene. The molar ratio of [Styrene]:[CPDB]:[AIBN] will determine the target molecular weight of the PS-macroCTA. A typical ratio might be:[2]:[0.1].
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the PS-macroCTA by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Characterize the PS-macroCTA by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity index (PDI).
Step 2: Synthesis of Polystyrene-block-poly(this compound) (PS-b-P2FS)
Materials:
-
PS-macroCTA (from Step 1)
-
This compound (inhibitor removed)
-
AIBN (recrystallized)
-
Anhydrous toluene or another suitable solvent
Procedure:
-
In a Schlenk flask, dissolve the PS-macroCTA, this compound, and a small amount of AIBN in anhydrous toluene. The molar ratio of [2FS]:[PS-macroCTA]:[AIBN] will determine the length of the P2FS block.
-
Repeat the degassing procedure (freeze-pump-thaw cycles) as described in Step 1.
-
Immerse the flask in a preheated oil bath at the appropriate temperature for the polymerization of 2FS (this may require optimization, but a starting point could be 60-80 °C).
-
Monitor the polymerization of the second block.
-
Terminate the polymerization and purify the final block copolymer by precipitation as described previously.
-
Characterize the final PS-b-P2FS block copolymer using GPC to confirm the increase in molecular weight and retention of a low PDI. Further characterization by ¹H NMR and ¹⁹F NMR is recommended to confirm the block copolymer composition.
Protocol 2: Synthesis of Poly(methyl methacrylate)-block-poly(this compound) via ATRP
This protocol outlines the synthesis of a poly(methyl methacrylate) (PMMA) macroinitiator followed by the ATRP of this compound.
Step 1: Synthesis of PMMA Macroinitiator
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or another suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand
-
Anhydrous anisole (B1667542) or another suitable solvent
Procedure:
-
To a Schlenk flask, add CuBr. Seal the flask and cycle between vacuum and an inert gas (e.g., argon) three times.
-
Add anhydrous anisole, MMA, and PMDETA to the flask via degassed syringes.
-
Stir the mixture to form the copper-ligand complex.
-
Add the initiator, EBiB, via a degassed syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the reaction and terminate it upon reaching the desired conversion.
-
Purify the PMMA macroinitiator by passing the reaction mixture through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Dry the macroinitiator under vacuum and characterize it by GPC.
Step 2: Synthesis of PMMA-block-poly(this compound) (PMMA-b-P2FS)
Materials:
-
PMMA macroinitiator (from Step 1)
-
This compound (inhibitor removed)
-
CuBr
-
PMDETA
-
Anhydrous anisole
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the PMMA macroinitiator, this compound, CuBr, and PMDETA in anhydrous anisole.
-
Degas the solution with several freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at a temperature suitable for the ATRP of 2FS (e.g., 90-110 °C).
-
After the desired polymerization time, terminate the reaction by cooling and exposing it to air.
-
Purify the block copolymer by removing the catalyst and precipitating the polymer.
-
Characterize the final PMMA-b-P2FS block copolymer by GPC and NMR.
Mandatory Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: General mechanism of ATRP.
Caption: Experimental workflow for block copolymer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated amphiphilic block copolymers via RAFT polymerization and their application as surf-RAFT agent in miniemulsion polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluorostyrene for Polymerization
This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting and frequently asked questions (FAQs) for the removal of inhibitors from 2-Fluorostyrene prior to its use in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the common inhibitor in commercially available this compound?
A1: Commercial this compound is typically stabilized with a phenolic inhibitor to prevent premature polymerization during storage and transport. The most common inhibitor used is 4-tert-butylcatechol (B165716) (TBC).[1]
Q2: Why is it necessary to remove the inhibitor before polymerization?
A2: The presence of an inhibitor like TBC will interfere with or completely prevent the desired free-radical polymerization of this compound.[2] TBC acts as a radical scavenger, terminating the radical chains essential for polymer growth.[3] Therefore, its removal is a critical step to ensure the reactivity of the monomer.
Q3: What are the primary laboratory methods for removing TBC from this compound?
A3: The two most common and effective methods for removing phenolic inhibitors from styrene-based monomers at a laboratory scale are:
-
Column Chromatography: Passing the monomer through a column packed with basic alumina (B75360).[1][4]
-
Aqueous Extraction: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH).[1][3][5]
Q4: How can I determine if the inhibitor has been successfully removed?
A4: A simple qualitative indicator for the column chromatography method is the appearance of a distinct yellow or brownish band at the top of the alumina column, which is the adsorbed inhibitor.[4][6] For the NaOH extraction method, the aqueous layer will typically develop a color (pink to brown) upon reacting with the phenolic inhibitor, indicating its removal from the monomer phase.[7] For quantitative analysis, UV-Vis spectroscopy can be used to measure the concentration of TBC in the purified monomer.[7][8]
Q5: How should I store the this compound after the inhibitor has been removed?
A5: Once the inhibitor is removed, this compound is highly susceptible to spontaneous polymerization. The purified monomer should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon), refrigerated at low temperatures (e.g., 2-8°C), and protected from light.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Polymerization fails to initiate after inhibitor removal. | Incomplete removal of the inhibitor. | - Column Chromatography: Ensure a sufficient amount of fresh basic alumina was used. The general rule is 20-50 times the weight of the monomer.[9] If the yellow band of the inhibitor is seen eluting from the column, the column is overloaded and the purification should be repeated with a fresh column.[6] - NaOH Extraction: Perform an additional wash with the NaOH solution. Ensure vigorous shaking in the separatory funnel to maximize contact between the two phases. |
| Introduction of water into the monomer. | After NaOH extraction, ensure the monomer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before use.[1][5] | |
| The monomer appears cloudy after passing through the alumina column. | Fine particles of alumina have passed through the column filter. | The cotton or glass wool plug at the bottom of the column may be insufficient. Re-pack the column with a more secure plug. Do not apply pressure to the column, as this can force fine particles through.[6] |
| The monomer polymerizes during the removal process. | The monomer is unstable without the inhibitor, especially if exposed to heat or light. | Perform the purification process as quickly as possible and at room temperature. Avoid exposure to direct sunlight or other sources of UV radiation. Ensure the monomer is cooled if any heat is generated during the process. |
| Phase separation is slow during NaOH extraction. | An emulsion has formed between the organic and aqueous layers. | Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two primary inhibitor removal methods.
| Parameter | Column Chromatography | Aqueous Extraction |
| Stationary Phase | Basic Alumina (Brockmann I)[6] | N/A |
| Adsorbent Amount | 20-50 times the weight of the monomer.[9] For a 4 cm diameter column, a bed height of ~8 cm is suggested.[6] | N/A |
| Eluent | The monomer itself (neat)[10] | N/A |
| Extraction Reagent | N/A | 5-10% (w/v) aqueous Sodium Hydroxide (NaOH) solution.[1][3][5] |
| Reagent Volume | N/A | Wash with two equal volumes of NaOH solution relative to the monomer volume.[1] |
| Washing Step | N/A | After NaOH extraction, wash with four equal volumes of deionized water until neutral.[1] |
| Drying Agent | Not typically required | Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂).[1][5] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
Objective: To remove 4-tert-butylcatechol (TBC) from this compound using column chromatography.
Materials:
-
This compound containing TBC inhibitor
-
Basic Alumina (Activity I)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Quartz sand
-
Collection flask (clean and dry)
-
Beaker
Procedure:
-
Column Preparation: a. Securely clamp the chromatography column in a vertical position in a fume hood. b. Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[6][9] c. Add a small layer (~1-2 cm) of quartz sand over the plug.[6] d. Carefully pour the basic alumina into the column to the desired height (e.g., ~8 cm for a 4 cm diameter column). Tap the side of the column gently to ensure even packing and remove any air pockets.[6]
-
Purification: a. Carefully pour the this compound directly onto the top of the alumina bed. b. Open the stopcock and allow the monomer to flow through the column under gravity. Do not apply pressure. [6] c. The inhibitor will adsorb to the top of the alumina, often forming a visible yellow band.[6] d. Collect the purified, inhibitor-free this compound in a clean, dry collection flask. e. Do not allow the column to run dry. Stop the collection when the level of the monomer reaches the top of the alumina bed.[6]
-
Post-Purification: a. The purified monomer is now unstabilized and should be used immediately for polymerization. b. Immediately after use, wash the column with a suitable solvent to remove the adsorbed inhibitor and residual monomer.
Protocol 2: Inhibitor Removal using Aqueous NaOH Extraction
Objective: To remove 4-tert-butylcatechol (TBC) from this compound by liquid-liquid extraction.
Materials:
-
This compound containing TBC inhibitor
-
5-10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
Procedure:
-
Extraction: a. Place the this compound into a separatory funnel. b. Add an equal volume of 5-10% NaOH solution to the funnel.[1] c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate completely. The lower aqueous layer will contain the sodium salt of TBC. e. Drain and discard the lower aqueous layer. f. Repeat the extraction (steps 1b-1e) with a fresh portion of NaOH solution.[1]
-
Washing: a. Add a volume of deionized water equal to the monomer volume to the separatory funnel. b. Shake, allow the layers to separate, and discard the lower aqueous layer. c. Repeat the water wash three more times, or until the aqueous layer is neutral (test with litmus (B1172312) or pH paper).[1]
-
Drying: a. Transfer the washed this compound from the top of the separatory funnel into a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous MgSO₄ or CaCl₂ and swirl the flask. Add more drying agent if the initial portion clumps together. c. Allow the monomer to stand over the drying agent for 10-15 minutes.
-
Post-Purification: a. Carefully decant or filter the dry, purified this compound into a new flask, leaving the drying agent behind. b. The monomer is now unstabilized and ready for immediate use in polymerization.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for removing inhibitors from this compound.
Caption: Workflow for removing inhibitors from this compound.
References
- 1. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 2. iomosaic.com [iomosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pslc.ws [pslc.ws]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. reddit.com [reddit.com]
Optimizing Reaction Conditions for 2-Fluorostyrene Polymerization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2-Fluorostyrene. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and actionable solutions.
Q1: My polymerization reaction has a very low or no yield. What are the possible causes and how can I fix this?
A1: Low or no polymer yield is a common issue that can stem from several factors:
-
Cause 1: Impurities in the Monomer. Inhibitors added by the manufacturer to prevent premature polymerization during storage must be removed before use. Other impurities like water or oxygen can also terminate the polymerization reaction.
-
Solution: Purify the this compound monomer before use by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all solvents and reagents are anhydrous and degassed to remove oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Cause 2: Inactive Initiator or Catalyst. The initiator or catalyst may have degraded over time or may not be suitable for the chosen reaction conditions.
-
Solution: Use a fresh batch of initiator or catalyst. For thermally initiated polymerizations (e.g., with AIBN or BPO), ensure the reaction temperature is appropriate for the initiator's half-life. For controlled radical polymerizations like ATRP, ensure the catalyst complex is properly prepared and activated.
-
-
Cause 3: Incorrect Reaction Temperature. The temperature may be too low for efficient initiation or too high, leading to side reactions or degradation.
-
Solution: Optimize the reaction temperature based on the chosen initiator and polymerization method. For instance, AIBN-initiated free-radical polymerization is typically conducted between 60-80°C.[1]
-
-
Cause 4: Presence of Oxygen. Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution.[1]
-
Q2: The polydispersity index (PDI) of my polymer is very high (>1.5). How can I achieve a narrower molecular weight distribution?
A2: A high PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.
-
Cause 1: Conventional Free Radical Polymerization. This method inherently produces polymers with broad molecular weight distributions due to continuous initiation and termination reactions.
-
Cause 2: Impurities. As with low yield, impurities can interfere with the controlled nature of the polymerization.
-
Solution: Ensure rigorous purification of the monomer, solvents, and other reagents.
-
-
Cause 3: Incorrect Monomer:Initiator:Catalyst/CTA Ratio. In controlled polymerizations, the ratio of these components is critical for achieving a low PDI.
-
Solution: Carefully optimize the molar ratios. For example, in RAFT polymerization, the ratio of monomer to Chain Transfer Agent (CTA) determines the target molecular weight.[4]
-
-
Cause 4: High Monomer Conversion. At very high conversions in some CRP techniques, the loss of active chain ends can lead to a broadening of the PDI.
-
Solution: Monitor the reaction and stop it at a moderate conversion to maintain a low PDI. The unreacted monomer can be removed after polymerization.
-
Q3: My ATRP reaction of this compound is not proceeding in a controlled manner. What should I check?
A3: Lack of control in ATRP can be due to several factors specific to this technique.
-
Cause 1: Catalyst Oxidation. The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the deactivating Cu(II) state.[5]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all components are deoxygenated.
-
-
Cause 2: Improper Ligand to Copper Ratio. The ligand is crucial for solubilizing the copper salt and tuning its reactivity.
-
Solution: Use the correct molar ratio of ligand to copper, which is typically 1:1 or 2:1 depending on the ligand and desired reaction kinetics.
-
-
Cause 3: Inefficient Initiation. The initiator may not be efficiently activated by the catalyst complex.
-
Solution: Choose an initiator with a similar structure to the propagating polymer chain end. For styrene (B11656) derivatives, initiators like ethyl α-bromophenylacetate are often effective.[3]
-
-
Cause 4: Solvent Effects. The polarity of the solvent can influence the equilibrium between active and dormant species.
-
Solution: Anisole or toluene (B28343) are commonly used solvents for the ATRP of styrenes.[3] The choice of solvent may need to be optimized for this compound.
-
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for this compound?
A1: The "best" method depends on the desired polymer properties.
-
Free-Radical Polymerization: This is a straightforward method suitable for producing high molecular weight polymers when precise control over molecular weight and PDI is not critical.[6]
-
Atom Transfer Radical Polymerization (ATRP): This is a robust controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and low PDIs.[7]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is highly versatile and tolerant of a wide range of functional groups, making it an excellent choice for creating complex polymer architectures with good control over molecular weight.[2][8]
-
Anionic Polymerization: This living polymerization technique can produce polymers with very narrow molecular weight distributions but requires stringent reaction conditions, including high purity reagents and the absence of protic impurities.
Q2: How does the fluorine substituent in this compound affect its polymerization?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the vinyl group and the properties of the resulting polymer. While specific data for this compound is limited, studies on other fluorinated styrenes suggest that the fluorine substituent can affect polymerization kinetics and the thermal and chemical stability of the final polymer.[1]
Q3: What are typical initiators used for the polymerization of this compound?
A3:
-
Free-Radical Polymerization: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common thermal initiators.[1]
-
ATRP: A halide-containing initiator, such as ethyl α-bromophenylacetate, is used in conjunction with a copper catalyst and a ligand.[3]
-
RAFT: A conventional radical initiator (like AIBN) is used along with a RAFT chain transfer agent (e.g., 2-cyano-2-propyl dithiobenzoate).[3]
-
Anionic Polymerization: Organolithium compounds like n-butyllithium are typically used as initiators.
Q4: How can I purify the poly(this compound) after polymerization?
A4: The most common method for purifying the polymer is through precipitation. The reaction mixture is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform), and then slowly added to a large volume of a stirred non-solvent (e.g., methanol (B129727) or ethanol).[1] The precipitated polymer can then be collected by filtration and dried under vacuum.
Data Presentation
Table 1: Homopolymerization of Fluorostyrenes via Radical Polymerization
| Monomer | Polymerization Conditions | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound | Data not readily available in comparative context | Data not readily available | Data not readily available |
| 4-Fluorostyrene (B1294925) | RAFT Polymerization | - | ≤ 1.31 |
| 2,3,4,5,6-Pentafluorostyrene | AIBN, 60°C, in DMF | 11,900 - 29,300 | 1.17 - 1.41 |
Note: The data for 4-fluorostyrene and pentafluorostyrene are indicative values from the literature and may vary with specific reaction conditions.[1]
Table 2: Representative Conditions for Controlled Radical Polymerization of Fluorinated Styrenes
| Polymerization Method | Monomer | Initiator/CTA | Catalyst/Ligand | Solvent | Temperature (°C) |
| ATRP | 2,4-Difluorostyrene (B1320911) | Ethyl α-bromophenylacetate | CuBr / PMDETA | Anisole | 90 - 110 |
| RAFT | 2,4-Difluorostyrene | 2-Cyano-2-propyl dithiobenzoate (CPDB) & AIBN | - | Toluene | 60 - 80 |
These conditions are based on protocols for 2,4-difluorostyrene and can be adapted as a starting point for this compound.[3]
Experimental Protocols
The following are generalized protocols for common polymerization techniques that can be adapted for this compound.
General Procedure for AIBN-Initiated Free-Radical Polymerization
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (e.g., nitrogen) and immerse it in a preheated oil bath at 60-80°C. Stir for the desired reaction time (e.g., 4-24 hours).
-
Termination and Purification: Terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it in a vacuum oven.[1]
General Procedure for ATRP of a Fluorinated Styrene
-
Monomer and Reagent Purification: Purify the this compound as described above. Ensure the solvent is anhydrous and all other reagents are of high purity.
-
Reaction Setup: To a Schlenk flask with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator). Seal the flask and cycle between vacuum and an inert gas three times.
-
Addition of Reagents: Add the solvent (e.g., anisole), the purified this compound, and the ligand (e.g., PMDETA, 1 equivalent relative to CuBr) via degassed syringes. Stir to form the catalyst complex.
-
Initiation: Add the initiator (e.g., ethyl α-bromophenylacetate) via a degassed syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C).
-
Work-up: To quench the reaction, cool the flask and expose the mixture to air. Dilute the mixture with a solvent like THF and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.[3]
General Procedure for RAFT Polymerization of a Fluorinated Styrene
-
Monomer and Reagent Preparation: Purify the this compound. Ensure the solvent and other reagents are pure and dry.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound, the RAFT agent (CTA, e.g., CPDB), and the initiator (e.g., AIBN) in a suitable solvent (e.g., toluene). The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles.
-
Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Termination and Purification: Stop the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol. Collect the polymer by filtration and dry it in a vacuum oven.[3]
Visualizations
Caption: General experimental workflow for controlled radical polymerization.
Caption: Troubleshooting flowchart for common polymerization problems.
Caption: Logic for selecting a suitable polymerization method.
References
- 1. benchchem.com [benchchem.com]
- 2. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Polymerizing via ATRP [sigmaaldrich.com]
- 8. par.nsf.gov [par.nsf.gov]
Common side reactions in the synthesis of poly(2-fluorostyrene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of poly(2-fluorostyrene). The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization techniques for synthesizing poly(this compound)?
A1: Poly(this compound) is typically synthesized via free-radical polymerization or controlled/living polymerization techniques. Common methods include:
-
Conventional Radical Polymerization: Often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method is versatile but offers limited control over polymer architecture.[1][2]
-
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide better control over molecular weight, polydispersity, and polymer architecture.[3] RAFT, in particular, is noted for its versatility and tolerance to various functional groups and impurities.[3]
-
Anionic Polymerization: This living polymerization method can produce well-defined polymers with narrow molecular weight distributions. However, it requires stringent reaction conditions, including the rigorous exclusion of moisture and other protic impurities.
Q2: What are the typical inhibitors in this compound monomer and how should they be removed?
A2: Commercial this compound is often stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) to prevent premature polymerization during storage. These inhibitors must be removed before polymerization. A common and effective method is to pass the monomer through a column of basic alumina (B75360).
Q3: How do impurities in the monomer or solvent affect the polymerization?
A3: Impurities can have a significant impact on the polymerization process. Water, oxygen, and other protic impurities can terminate living anionic polymerizations, leading to low yields and broad molecular weight distributions. In radical polymerizations, certain impurities can act as chain transfer agents, which can lower the molecular weight of the resulting polymer. Oxygen can also inhibit radical polymerization by reacting with initiating and propagating radicals. Therefore, it is crucial to use purified and degassed monomers and solvents.
Q4: My poly(this compound) is discolored (yellowish). What is the likely cause?
A4: Discoloration, particularly a yellowish tint, can occur due to photodegradation of the polymer, especially upon exposure to UV radiation.[4] It can also result from impurities in the monomer or solvent, or from side reactions occurring at high polymerization temperatures.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of poly(this compound), providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | In Radical Polymerization: • Inefficient initiation (initiator decomposition issues). • Presence of inhibitors in the monomer. • Presence of oxygen in the reaction mixture.In Anionic Polymerization: • Presence of protic impurities (e.g., water) in the monomer, solvent, or initiator. • Incomplete initiation. | In Radical Polymerization: • Ensure the polymerization temperature is appropriate for the chosen initiator's half-life. • Purify the monomer by passing it through a column of basic alumina to remove inhibitors. • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[5]In Anionic Polymerization: • Rigorously dry all glassware and purify the monomer and solvent to remove all traces of water and other protic impurities. • Use a well-characterized initiator and ensure its complete dissolution and reaction with the monomer. |
| Broad Molecular Weight Distribution (High PDI) | In Radical Polymerization: • High initiator concentration leading to a high rate of termination. • Chain transfer reactions to monomer, polymer, or solvent. • High polymerization temperature.In Anionic Polymerization: • Slow initiation compared to propagation. • Presence of impurities causing premature termination of some chains. | In Radical Polymerization: • Optimize the initiator concentration. • Choose a solvent with a low chain transfer constant. • Lower the polymerization temperature. • Consider using a controlled radical polymerization technique like RAFT or ATRP for better control over PDI.[3]In Anionic Polymerization: • Ensure rapid and efficient initiation by using an appropriate initiator and ensuring rapid mixing. • Maintain stringent anhydrous and anaerobic conditions. |
| Gelation or Cross-linking | • Presence of difunctional impurities in the monomer (e.g., divinylbenzene). • High monomer conversion in radical polymerization can lead to chain transfer to the polymer, creating active sites on the backbone that can lead to branching and cross-linking. | • Purify the monomer to remove difunctional impurities. • In radical polymerization, limit the monomer conversion to below the critical point for gelation, especially for high molecular weight polymers. |
| Inconsistent Polymerization Rate | • Poor temperature control. • Inhomogeneous mixing of the initiator and monomer. | • Use a temperature-controlled oil bath or reactor jacket to maintain a constant temperature. • Ensure efficient stirring throughout the polymerization. |
Experimental Protocols
Representative Protocol for Free-Radical Polymerization of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser under a flow of inert gas.
-
Charging the Flask: Add the purified this compound and anhydrous toluene to the flask. The monomer concentration is typically in the range of 1-2 M.
-
Initiator Addition: Add the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. After the final cycle, backfill the flask with inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80°C and stir the reaction mixture. The polymerization time will vary depending on the desired conversion and molecular weight.
-
Termination: To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice-water bath.
-
Isolation and Purification: Dilute the viscous polymer solution with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Visualizations
Logical Workflow for Troubleshooting Low Polymer Yield
References
- 1. BJOC - Radical chemistry in polymer science: an overview and recent advances [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Preventing premature polymerization of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the premature polymerization of 2-Fluorostyrene during laboratory experiments.
Troubleshooting Guide
Issue: Premature Polymerization Observed in this compound Container
Symptoms:
-
Increased viscosity of the monomer.
-
Presence of solid polymer.
-
Heat generation from the container.
Immediate Actions:
-
Assess the Situation: If the container is warm or bulging, a runaway polymerization may be in progress. Proceed with extreme caution.
-
Cool the Container: Immerse the container in an ice bath to dissipate heat and slow the polymerization rate.
-
DO NOT Seal Tightly: If the container is venting, do not seal it, as this could lead to a dangerous pressure buildup.
-
Add a High-Temperature Inhibitor (if safe to do so): If the polymerization is not too advanced and can be done safely, consider adding a "short stop" or high-temperature inhibitor to quench the reaction. This should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Evacuate if Necessary: If the polymerization is uncontrollable (rapid temperature and pressure increase), evacuate the area and contact your institution's emergency response team.
Follow-up Actions:
-
Quarantine the Material: Label the container clearly as "Polymerized this compound - For Disposal" and store it in a cool, isolated area away from other reactive chemicals.
-
Dispose of Properly: The polymerized material should be disposed of as hazardous waste according to your institution's guidelines.[1][2]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store this compound to prevent polymerization?
A1: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[3][4][5] The ideal storage temperature is between 2-8°C.[5] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from participating in initiation steps.
Q2: What is the typical inhibitor used in this compound and at what concentration?
A2: The most common inhibitor used for this compound is 4-tert-butylcatechol (B165716) (TBC) at a concentration of approximately 0.1%.[6][7]
Q3: What is the shelf life of inhibited this compound?
A3: While a specific shelf life is not definitively established, it is recommended to use this compound within one year of opening if stored under the recommended conditions of 2-8°C.[2] It is crucial to periodically check the inhibitor concentration, as it can be depleted over time.
Inhibitor Management
Q4: Do I need to remove the inhibitor before my polymerization reaction?
A4: Yes, the inhibitor must be removed before initiating a controlled polymerization. The inhibitor's function is to scavenge free radicals, which will prevent your desired polymerization from occurring efficiently.
Q5: What is the recommended procedure for removing the inhibitor?
A5: There are two primary methods for removing 4-tert-butylcatechol (TBC) from this compound:
-
Column Chromatography: Pass the monomer through a column packed with basic alumina (B75360). This is a common and effective method.[8]
-
Aqueous Extraction: Wash the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH), followed by washing with distilled water to neutralize. The monomer should then be dried over an anhydrous salt like magnesium sulfate.
Experimental Protocol: Inhibitor Removal using Basic Alumina Column
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified.
-
Pre-wet the Column: Pre-wet the alumina with a small amount of fresh, inhibitor-free solvent that is compatible with your subsequent reaction (e.g., toluene).
-
Load the Monomer: Carefully add the inhibited this compound to the top of the column.
-
Elute: Allow the monomer to pass through the column under gravity or with gentle pressure from an inert gas.
-
Collect the Purified Monomer: Collect the inhibitor-free this compound in a clean, dry flask. It is advisable to add a small amount of a different, more easily removable inhibitor if the purified monomer will not be used immediately.
-
Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used as soon as possible.
Understanding and Preventing Premature Polymerization
Q6: What causes this compound to polymerize prematurely?
A6: Premature polymerization is a free-radical chain reaction that can be initiated by:
-
Heat: Elevated temperatures increase the rate of spontaneous radical formation.[9]
-
Light: UV light can provide the energy to initiate radical formation.
-
Oxygen: While TBC requires oxygen to function effectively, oxygen can also contribute to the formation of peroxides which can act as initiators.
-
Contaminants: Impurities such as peroxides or other radical sources can initiate polymerization.
Q7: How does the fluorine substituent in this compound affect its stability compared to styrene?
Q8: What are the signs of a runaway polymerization?
A8: A runaway polymerization is a dangerous, exothermic process that can accelerate rapidly. Key signs include:
-
A rapid increase in temperature.[9]
-
An increase in viscosity.
-
Boiling of the monomer.
-
Venting of vapors from the container.
-
Bulging or deformation of the container.
Emergency Procedures and Cleanup
Q9: What is the emergency protocol for a runaway polymerization of this compound?
A9: In the event of a runaway reaction, prioritize safety:
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Activate Emergency Systems: If available, activate the emergency cooling or quenching system for the reactor.
-
Evacuate: If the reaction cannot be brought under control quickly, evacuate the area and follow your institution's emergency procedures.
-
Contact Emergency Responders: Inform your institution's safety office or local emergency services, providing them with the chemical name and the nature of the emergency.
For a developing situation that has not yet escalated to a full runaway, the following may be considered by trained personnel:
-
Emergency Cooling: Apply external cooling with an ice bath or other cooling medium.
-
Short-Stopping: Inject a high-temperature inhibitor or a cold, inert solvent (a "quencher") to stop the reaction.[11]
Q10: How should I clean equipment contaminated with polymerized this compound?
A10: Polymerized this compound is generally insoluble in water.
-
Mechanical Removal: Scrape off as much of the solid polymer as possible.
-
Solvent Dissolution: Dissolve the remaining polymer in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or chloroform.[8] This should be done in a well-ventilated area, following all safety precautions for the chosen solvent.
-
Disposal: The resulting polymer solution should be disposed of as hazardous waste.
Q11: How do I safely dispose of unpolymerized and polymerized this compound?
A11:
-
Unpolymerized this compound: Dispose of as a flammable liquid hazardous waste.
-
Polymerized this compound: Dispose of as a solid chemical hazardous waste.[1][2] Always follow your local and institutional regulations for hazardous waste disposal.
Data and Visualizations
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[5] | Minimizes thermal initiation of polymerization. |
| Light Exposure | Store in a dark or opaque container. | Prevents photo-initiation of polymerization. |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar). | Reduces the formation of peroxide initiators. |
| Inhibitor | 4-tert-butylcatechol (TBC) at ~0.1%.[6][7] | Scavenges free radicals to prevent polymerization. |
| Shelf Life (Opened) | Use within 1 year; monitor inhibitor levels.[2] | Inhibitor can be depleted over time. |
Table 2: Troubleshooting Premature Polymerization
| Symptom | Potential Cause | Immediate Action |
| Increased Viscosity | Onset of polymerization | Check temperature; cool if necessary; consider using soon or disposing. |
| Container is Warm | Exothermic polymerization | Immediately cool in an ice bath; monitor temperature closely. |
| Container is Bulging | Pressure buildup from vaporization/gas evolution | Do not seal tightly. Cool carefully; prepare for emergency response. |
Diagram 1: Logic Diagram for Handling Suspected Premature Polymerization
Caption: Decision-making workflow for addressing suspected premature polymerization.
Diagram 2: Experimental Workflow for Inhibitor Removal
Caption: Step-by-step process for removing the inhibitor from this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Mixed Waste and Individual Chemical Forms | SUNY Geneseo [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-氟苯乙烯 contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]
- 7. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. plasticseurope.org [plasticseurope.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Poly(2-fluorostyrene)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of poly(2-fluorostyrene). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude poly(this compound) sample?
A1: Common impurities include unreacted this compound monomer, the initiator (e.g., AIBN), and low molecular weight oligomers. If a chain transfer agent is used, it may also be present as an impurity.
Q2: Which purification technique is most suitable for poly(this compound)?
A2: Precipitation is the most common and effective method for purifying poly(this compound).[1] This technique is efficient at removing soluble impurities like residual monomer and initiator from the polymer.
Q3: What is a good solvent/non-solvent system for the precipitation of poly(this compound)?
A3: A common and effective system is dissolving the crude polymer in a good solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and precipitating it into a non-solvent such as methanol (B129727).[2]
Q4: How can I assess the purity of my poly(this compound) after purification?
A4: The purity can be assessed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the disappearance of signals from the monomer and other small molecule impurities.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and observe any changes in the polydispersity index (PDI). A narrower PDI after purification indicates the removal of low molecular weight species.
Q5: Why is my polymer yield low after precipitation?
A5: Low yield can be due to several factors, including the polymer solution being too dilute, incomplete precipitation, or loss of material during filtration and washing steps.[3] It is also possible that the synthesized polymer has a very low molecular weight and remains soluble in the non-solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cloudy solution forms, but no solid polymer precipitates. | The polymer solution may be too dilute. The non-solvent may not be a strong enough anti-solvent. The molecular weight of the polymer may be too low. | Concentrate the polymer solution before precipitation. Try a different non-solvent or a mixture of non-solvents. Use a colder non-solvent to decrease solubility.[4] |
| The precipitated polymer is sticky or oily, not a powder. | The polymer may have a very low glass transition temperature (Tg). Impurities are trapped within the polymer matrix. | Cool the non-solvent to below the polymer's Tg before and during precipitation. Re-dissolve the sticky polymer and precipitate it again, ensuring vigorous stirring. |
| NMR analysis still shows the presence of monomer or other small molecule impurities. | The precipitation was not efficient enough. The polymer was not washed sufficiently after precipitation. | Repeat the precipitation process 2-3 times.[1] Ensure the polymer is thoroughly washed with the non-solvent after filtration. |
| The polydispersity index (PDI) from GPC analysis remains high after purification. | Low molecular weight oligomers were not effectively removed. The chosen non-solvent may be a poor solvent for the oligomers, causing them to co-precipitate. | Consider fractional precipitation by slowly adding the non-solvent to the polymer solution. This can allow for the sequential precipitation of different molecular weight fractions. |
| The polymer will not re-dissolve in a good solvent after drying. | Cross-linking may have occurred during polymerization or drying at high temperatures. | Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C). If cross-linking is suspected from the synthesis, reaction conditions may need to be optimized. |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
This protocol describes the purification of crude poly(this compound) by precipitation to remove unreacted monomer, initiator, and low molecular weight oligomers.
Materials:
-
Crude poly(this compound)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol, reagent grade
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of THF (e.g., 1 g of polymer in 10-20 mL of THF) in a beaker with a magnetic stir bar. Stir until the polymer is completely dissolved.
-
Precipitation: In a separate, larger beaker, place a volume of methanol that is approximately 10 times the volume of the THF solution. Stir the methanol vigorously.
-
Slowly add the polymer solution dropwise from the dropping funnel into the stirring methanol. A white precipitate of poly(this compound) should form immediately.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation and to wash the polymer.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected polymer on the filter paper with several portions of fresh methanol to remove any remaining soluble impurities.
-
Drying: Transfer the purified polymer to a watch glass or petri dish and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization by Size Exclusion Chromatography (SEC)
This protocol outlines the analysis of poly(this compound) before and after purification to determine its molecular weight and polydispersity index.
Materials and Equipment:
-
SEC system with a refractive index (RI) detector
-
SEC columns (e.g., polystyrene-divinylbenzene columns)
-
THF, HPLC grade (as eluent)
-
Polystyrene standards for calibration
-
Crude and purified poly(this compound) samples
-
Autosampler vials with inserts
Procedure:
-
System Preparation: Equilibrate the SEC system with THF at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration: Prepare a series of polystyrene standards of known molecular weight in THF (approximately 1 mg/mL) and inject them to generate a calibration curve.
-
Sample Preparation: Prepare solutions of both crude and purified poly(this compound) in THF at a concentration of approximately 2 mg/mL. Ensure the polymer is fully dissolved.
-
Analysis: Inject the crude and purified polymer solutions into the SEC system.
-
Data Processing: Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.
Data Presentation
The following table presents hypothetical but representative data for the characterization of poly(this compound) before and after purification, as would be obtained from SEC/GPC analysis.
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Purity (by ¹H NMR) |
| Crude Poly(this compound) | 15,000 | 27,000 | 1.80 | ~90% (monomer peaks visible) |
| Purified Poly(this compound) | 18,000 | 25,200 | 1.40 | >99% (no monomer peaks) |
Visualizations
References
Technical Support Center: AIBN-Initiated Polymerization of 2-Fluorostyrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the AIBN-initiated polymerization of 2-Fluorostyrene, with a specific focus on the effects of molecular oxygen.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Q1: My polymerization of this compound is not initiating or is proceeding very slowly. What are the likely causes?
A1: The most common cause for failed or retarded AIBN-initiated polymerization is the presence of oxygen.[1][2] Oxygen is a radical scavenger that can react with the initiating radicals or the propagating polymer chains, forming stable peroxy radicals that inhibit or slow down the polymerization process.[2][3][4]
Other potential causes include:
-
Impure Monomer or Initiator: The presence of inhibitors in the this compound monomer or impurities in the AIBN can prevent polymerization. Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors and that the AIBN is recrystallized.[5]
-
Incorrect Temperature: AIBN has an optimal temperature range for decomposition to generate radicals, typically between 60-80°C.[5][6] Temperatures that are too low will result in a slow initiation rate, while excessively high temperatures can lead to uncontrolled polymerization or initiator decomposition.
-
Improperly Sealed Reaction Vessel: Even with initial degassing, oxygen can leak back into the system if the reaction vessel is not properly sealed.[1]
Q2: I observe a long induction period before any polymerization occurs. Why is this happening?
A2: A significant induction period is a classic sign of oxygen inhibition.[4][7] During this time, the radicals generated from AIBN decomposition are consumed by reacting with dissolved oxygen. Polymerization will only commence once the majority of the oxygen in the system has been depleted.[7][8] The length of the induction period is proportional to the initial concentration of dissolved oxygen.
Q3: The molecular weight of my poly(this compound) is lower than expected, and the polydispersity index (PDI) is high. Could oxygen be the culprit?
A3: Yes, the presence of oxygen can lead to a lower number average molecular mass (Mn) and a broader molecular weight distribution (higher PDI).[7] This occurs because oxygen acts as a chain-terminating agent by forming peroxy radicals. This premature termination leads to shorter polymer chains and a less uniform polymer population.[2]
Q4: How can I effectively remove oxygen from my polymerization reaction?
A4: The most effective method for removing dissolved oxygen is to perform several freeze-pump-thaw cycles.[5][6] This involves freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the mixture. Repeating this process at least three times significantly reduces the oxygen concentration. Subsequently, backfilling the reaction vessel with an inert gas like nitrogen or argon is crucial.[5]
For solution polymerizations, bubbling a stream of inert gas through the solvent for an extended period (e.g., 30 minutes) before adding the monomer and initiator can also be effective.[6]
Q5: Are there chemical methods to counteract the effects of oxygen?
A5: Yes, oxygen scavenging systems can be employed. One approach is to use a dual initiator system. This involves using a small amount of a fast-decomposing initiator that rapidly consumes dissolved oxygen, allowing the primary initiator (AIBN) to then proceed with the polymerization in a largely oxygen-free environment.[7][8] Another strategy involves the addition of oxygen scavengers like ascorbic acid in combination with a catalyst.[9]
Effect of Oxygen on Polymerization Parameters
The presence of oxygen significantly impacts the outcome of the AIBN-initiated polymerization of this compound. The following table summarizes the expected qualitative and quantitative effects based on general principles of radical polymerization.
| Parameter | In the Absence of Oxygen (Inert Atmosphere) | In the Presence of Oxygen |
| Induction Period | Minimal to none | Significant and prolonged |
| Rate of Polymerization | Higher | Lower |
| Final Monomer Conversion | High | Low to moderate |
| Number-Average Molecular Weight (Mn) | Higher | Lower[7] |
| Polydispersity Index (PDI) | Narrower (closer to 1.5-2.0 for conventional free radical) | Broader (>2.0)[7] |
| Polymer Structure | Linear poly(this compound) | May contain peroxide linkages[2][4] |
Note: Specific quantitative data for this compound is limited; these trends are based on established principles of radical polymerization of styrene (B11656) and other vinyl monomers.
Experimental Protocols
Protocol 1: AIBN-Initiated Bulk Polymerization of this compound under Inert Atmosphere
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN)
-
Basic alumina
-
Methanol (B129727) (for initiator recrystallization and polymer precipitation)
-
Schlenk tube and Schlenk line
-
Magnetic stir bar
-
Oil bath with temperature controller
-
Liquid nitrogen
Procedure:
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitors.[5]
-
Initiator Recrystallization: Recrystallize AIBN from methanol to ensure high purity.[5][10]
-
Reaction Setup: Place the desired amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.[5]
-
Degassing: Seal the Schlenk tube and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[5][6]
-
Freeze the contents of the tube using a liquid nitrogen bath.
-
Once frozen, open the tube to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the mixture.
-
Repeat this cycle two more times.
-
-
Inert Atmosphere: After the final thaw, backfill the Schlenk tube with a high-purity inert gas (e.g., argon or nitrogen).[5]
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN).[5][6] Stir the reaction mixture for the desired time (e.g., 4-24 hours).[6]
-
Termination: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[5][6]
-
Polymer Isolation: If the resulting polymer is highly viscous, dissolve it in a suitable solvent such as tetrahydrofuran (B95107) (THF). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol, with vigorous stirring.[5][6]
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.[6]
Visualizations
Logical Relationship Diagram
Caption: Effect of oxygen on the AIBN-initiated polymerization pathway.
Experimental Workflow Diagram
Caption: Workflow for AIBN-initiated polymerization under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. organic chemistry - Oxygen tolerant RAFT polymerization using AIBN? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
Troubleshooting low yields in 2-Fluorostyrene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorostyrene. The information is designed to help identify and resolve common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions involving this compound?
Low yields in this compound syntheses can stem from several factors, often related to reagent purity, reaction conditions, and the inherent reactivity of the molecule.[1][2] Key issues include:
-
Moisture and Air Sensitivity: Many organometallic reagents used in syntheses like the Wittig or Grignard reactions are sensitive to moisture and air.[3] Inadequate drying of glassware and solvents can quench these reagents, leading to incomplete reactions.[4]
-
Suboptimal Reaction Temperature: Temperature control is critical. Some reactions require low temperatures to prevent side reactions, while others need elevated temperatures to proceed at a reasonable rate.[3][5]
-
Impure Starting Materials: The purity of this compound precursors, such as 2-fluorobenzaldehyde (B47322), is crucial as impurities can interfere with the reaction.[3]
-
Polymerization: this compound can polymerize, especially at elevated temperatures or in the presence of radical initiators.[6] This side reaction reduces the amount of desired monomeric product isolated.
-
Inefficient Purification: Product loss can occur during workup and purification steps.[7] For instance, the byproduct triphenylphosphine (B44618) oxide (TPPO) in Wittig reactions can be challenging to remove completely.[3]
Q2: How can I prevent the polymerization of this compound during my reaction and purification?
This compound is susceptible to polymerization. To mitigate this:
-
Use of Inhibitors: Commercial this compound is often supplied with an inhibitor like 4-tert-butylcatechol (B165716) to prevent polymerization during storage.[8] For reactions, it may be necessary to remove the inhibitor, but for storage and some applications, its presence is beneficial.
-
Low Temperature: Whenever possible, conduct reactions and purification at lower temperatures to minimize polymerization. Store the monomer at recommended refrigerated temperatures (0-6°C).[9][10]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent radical-initiated polymerization.[6]
-
Avoid Light and Heat: Protect the reaction mixture and the purified product from light and heat, as these can promote polymerization.[11][12]
-
Careful Purification: When removing inhibitors for polymerization studies, techniques like passing through a column of basic alumina (B75360) are used.[6] For purification of the monomer, distillation under reduced pressure is a common method, but care must be taken to avoid excessive heating.[10]
Q3: What are the key considerations when choosing a synthetic route for this compound?
The two primary routes for synthesizing this compound are the Wittig reaction and the Grignard reaction followed by dehydration. The choice depends on available starting materials, scale, and desired purity.
-
Wittig Reaction: This method involves the reaction of a phosphonium (B103445) ylide with 2-fluorobenzaldehyde.[13] It is a reliable method for forming the carbon-carbon double bond at a specific position.[13] However, removal of the triphenylphosphine oxide (TPPO) byproduct can be a challenge.[3]
-
Grignard Reaction and Dehydration: This route involves the reaction of a Grignard reagent with an appropriate electrophile, followed by dehydration of the resulting alcohol. A known side reaction is the formation of biphenyl (B1667301) impurities from the coupling of the Grignard reagent with the starting aryl halide.[3]
Q4: My Wittig reaction for this compound synthesis has a low yield. What should I check?
For low yields in a Wittig reaction, consider the following:
-
Ylide Formation: Ensure the base used to generate the ylide is strong enough and fresh.[3] The reaction to form the ylide is often performed at low temperatures to prevent side reactions.[3]
-
Anhydrous Conditions: The phosphorus ylide is sensitive to moisture. Use anhydrous solvents and thoroughly dried glassware.[3]
-
Purity of Aldehyde: Impurities in the 2-fluorobenzaldehyde can negatively impact the reaction.[3]
-
TPPO Removal: Efficient removal of TPPO is necessary for accurate yield determination and product purity. Methods include crystallization, column chromatography, or using chemical scavengers.[3]
Q5: I am observing unexpected byproducts in my Heck reaction with this compound. What could be the cause?
The Heck reaction, which couples aryl halides with alkenes, can be influenced by several factors:
-
Reaction Temperature: The temperature is a critical parameter. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause side reactions or polymerization.[5]
-
Choice of Base: The type and amount of base used can significantly affect the yield.[5]
-
Ligand and Catalyst: The choice of palladium catalyst and ligand is crucial for an efficient and selective reaction.[14]
-
Solvent: The solvent can influence the reaction rate and outcome.[5]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Use fresh, high-purity starting materials and reagents. Ensure bases for Wittig reactions or Grignard reagents are active.[3][4] |
| Presence of Moisture/Air | Thoroughly dry all glassware in an oven. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some steps may require cooling (e.g., ylide formation), while others may need heating to proceed.[1][5] |
| Suboptimal Reagent Stoichiometry | Carefully check all calculations and ensure the correct molar ratios of reactants are used.[4] |
| Inefficient Stirring | Ensure the reaction mixture is being stirred effectively to allow for proper mixing of reagents.[4] |
Problem: Product Contains Significant Impurities
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Biphenyl Formation) | In Grignard reactions, add the aryl halide slowly to the magnesium to minimize coupling side reactions.[3] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature.[4] |
| Byproduct from Wittig Reaction (TPPO) | To remove triphenylphosphine oxide, use flash column chromatography, crystallization, or chemical scavenging methods.[3] |
| Product Decomposition | The product may be unstable under the reaction or workup conditions. Consider milder conditions or alternative purification methods.[7] |
Problem: Uncontrolled Polymerization of Product
| Possible Cause | Suggested Solution |
| High Reaction/Purification Temperature | Perform the reaction and any subsequent purification steps (like distillation) at the lowest feasible temperature.[6] |
| Presence of Oxygen/Radical Initiators | Use an inert atmosphere. Ensure solvents are degassed if necessary.[6] |
| Exposure to Light | Protect the reaction from light, especially if it is running for an extended period.[11] |
| Absence of Inhibitor | If the purified this compound is to be stored, consider adding a small amount of an inhibitor like 4-tert-butylcatechol.[8] |
Experimental Protocols
General Protocol for Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF.
-
Cool the suspension to 0°C (or lower, e.g., -78°C, depending on the base).
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS) and stir the mixture until the ylide is formed (typically indicated by a color change).
-
-
Reaction with Aldehyde:
-
To the freshly prepared ylide, slowly add a solution of 2-fluorobenzaldehyde in anhydrous THF at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
General Protocol for Radical Polymerization of this compound
This is a representative protocol for AIBN-initiated bulk radical polymerization.[6]
-
Monomer Preparation:
-
Remove the inhibitor from this compound by passing it through a column of basic alumina.[6]
-
-
Reaction Setup:
-
Polymerization:
-
Termination and Purification:
-
Terminate the reaction by cooling the mixture in an ice bath.[6]
-
Dissolve the resulting polymer in a suitable solvent (e.g., THF).[6]
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or hexane).[6]
-
Filter the polymer and dry it under a vacuum.[6]
-
Visualizations
Caption: Troubleshooting flowchart for low yields.
Caption: Wittig reaction experimental workflow.
References
- 1. quora.com [quora.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 2-氟苯乙烯 contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. This compound CAS#: 394-46-7 [m.chemicalbook.com]
- 11. rheniumshop.co.il [rheniumshop.co.il]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Characterization of Poly(2-fluorostyrene) Molecular Weight by GPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gel Permeation Chromatography (GPC) to characterize the molecular weight of poly(2-fluorostyrene).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable mobile phase for GPC analysis of poly(this compound)?
A1: Tetrahydrofuran (THF) is a commonly used and effective mobile phase for the GPC analysis of poly(this compound) and other polystyrene derivatives. It is crucial to use high-purity, HPLC-grade THF, and it should be stabilized, often with butylated hydroxytoluene (BHT), to prevent the formation of peroxides which can degrade the columns and the polymer.[1][2][3] For highly fluorinated polymers, solvents like α,α,α-trifluorotoluene have been used successfully.[4]
Q2: Which type of GPC column is recommended for poly(this compound) analysis?
A2: Polystyrene-divinylbenzene (PS-DVB) based columns are the standard choice for analyzing poly(this compound).[5][6] It is advisable to use a set of columns with a range of pore sizes (a mixed-bed column is often a good choice) to accurately determine the molecular weight distribution of polydisperse samples.[7][8] The chosen column set should have a linear calibration curve over the expected molecular weight range of your polymer.[7]
Q3: What type of detector is most appropriate for this analysis?
A3: A Refractive Index (RI) detector is the most common and universal detector for GPC analysis of polymers like poly(this compound).[9][10][11] However, the fluorine atom in poly(this compound) can lead to a low refractive index increment (dn/dc) in some solvents, potentially resulting in low signal intensity.[4][12][13] In such cases, or for more advanced characterization, multi-detector systems including a Multi-Angle Light Scattering (MALS) detector and a viscometer can provide absolute molecular weight and information about the polymer's structure, respectively.[10][14][15]
Q4: How should I prepare my poly(this compound) sample for GPC analysis?
A4: Proper sample preparation is critical to avoid errors in GPC analysis.[16] The polymer should be completely dissolved in the mobile phase (e.g., THF) at a known concentration.[3][17] A typical concentration is between 1-2 mg/mL.[2] Gentle agitation or stirring may be required to ensure complete dissolution.[17] After dissolution, the sample must be filtered through a 0.2–0.45 µm syringe filter (PTFE is a common choice for organic solvents) to remove any particulate matter that could block the column frits.[16][18]
Q5: How do I calibrate my GPC system for poly(this compound) analysis?
A5: The GPC system should be calibrated using narrow molecular weight distribution polystyrene standards.[19] A calibration curve is generated by plotting the logarithm of the molecular weight of the standards against their elution volume.[11] Since the chemical structure of poly(this compound) is very similar to polystyrene, this relative calibration provides a good estimation of the molecular weight. For absolute molecular weight determination, a MALS detector is required.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Very Small Peak | - Sample concentration is too low.- Low refractive index increment (dn/dc) of poly(this compound) in the chosen mobile phase.[12][13]- Detector malfunction. | - Increase the sample concentration (e.g., to 2-5 mg/mL).- Consider using a different mobile phase where the dn/dc is higher.- If using an RI detector, ensure the reference cell is properly flushed with fresh mobile phase.[20][21]- Check the detector's lamp and overall functionality. |
| Broad or Tailing Peaks | - Poor column resolution.[13]- Sample interaction with the column packing material.[22]- Sample overloading. | - Ensure the column set is appropriate for the molecular weight range of the sample.[10]- Consider adding a small amount of an additive to the mobile phase to reduce interactions.- Reduce the injection volume or sample concentration. |
| Split or Shoulder Peaks | - Presence of a bimodal or multimodal molecular weight distribution in the sample.- Column degradation or void formation.[13]- Incomplete sample dissolution. | - This may be a true representation of your sample. Confirm with synthesis data.- Check the column performance with a narrow standard. If the standard peak is also distorted, the column may need to be replaced.- Ensure the sample is fully dissolved before injection. Gentle heating or longer dissolution times may be necessary.[17] |
| Unstable Baseline (Drift or Noise) | - Temperature fluctuations in the lab or detector.[20][21]- Air bubbles in the system.- Contaminated mobile phase or old solvent in the RI detector's reference cell.[16]- Pump pulsations. | - Ensure the GPC system and detector are in a temperature-stable environment. Allow adequate warm-up time.[21]- Thoroughly degas the mobile phase.[17]- Flush the RI detector's reference cell with fresh, filtered mobile phase.[20]- Check the pump for leaks and ensure it is properly primed. |
| Inconsistent Molecular Weight Results | - Inconsistent sample preparation.[16]- Fluctuations in flow rate.- Changes in column temperature.- Degradation of the calibration standards. | - Follow a strict and consistent sample preparation protocol.[17]- Regularly check the pump's flow rate accuracy.- Maintain a constant column temperature using a column oven.- Prepare fresh calibration standards regularly. |
Data Presentation
Table 1: Representative GPC Data for Poly(this compound)
| Parameter | Sample 1 | Sample 2 | Sample 3 |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | 52,000 g/mol | 110,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol | 68,000 g/mol | 155,000 g/mol |
| Z-Average Molecular Weight (Mz) | 48,000 g/mol | 85,000 g/mol | 210,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.40 | 1.31 | 1.41 |
| Peak Molecular Weight (Mp) | 33,000 g/mol | 65,000 g/mol | 150,000 g/mol |
Note: This table presents illustrative data. Actual results will vary depending on the specific synthesis and experimental conditions.
Experimental Protocols
Detailed Methodology for GPC Analysis of Poly(this compound)
-
Mobile Phase Preparation:
-
Use HPLC-grade Tetrahydrofuran (THF) containing a BHT inhibitor.
-
Filter the mobile phase through a 0.45 µm solvent-compatible filter.
-
Thoroughly degas the mobile phase before use, for example, by sparging with helium or using an inline degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dry poly(this compound) sample.
-
Dissolve the sample in 10 mL of the mobile phase (THF) to achieve a concentration of 1-2 mg/mL.[18]
-
Gently agitate the solution until the polymer is completely dissolved. Avoid vigorous shaking to prevent shear degradation of high molecular weight polymers.
-
Filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a GPC vial.[16]
-
-
GPC System and Conditions:
-
GPC System: An integrated GPC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Columns: A set of two or three polystyrene-divinylbenzene (PS-DVB) columns with a mixed-bed or a range of pore sizes suitable for the expected molecular weight range. A guard column is recommended to protect the analytical columns.[19]
-
Column Temperature: 35-40 °C to ensure good solubility and reproducible results.[19][21]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 50-100 µL.[19]
-
-
Calibration:
-
Prepare a series of at least 5-7 narrow polystyrene standards of known molecular weight in the mobile phase.
-
Inject the standards and record their peak elution volumes.
-
Construct a calibration curve by plotting log(Mp) versus elution volume.
-
-
Data Analysis:
-
Inject the prepared poly(this compound) sample.
-
Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).[9]
-
Visualizations
Caption: GPC Experimental Workflow for Poly(this compound) Analysis.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. phenomenex.com [phenomenex.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. chemview.epa.gov [chemview.epa.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. shodex.de [shodex.de]
Technical Support Center: Managing the Thermal Stability of 2-Fluorostyrene
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal stability of 2-Fluorostyrene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the safe and effective handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound is a substituted styrene (B11656) monomer used in the synthesis of specialty polymers and as a building block in pharmaceutical and agrochemical development.[1] Like other styrene derivatives, it can undergo spontaneous, exothermic polymerization when exposed to heat, light, or certain contaminants.[2] This premature polymerization can lead to product degradation, increased viscosity, and in enclosed systems, a dangerous buildup of heat and pressure, potentially resulting in a runaway reaction.[3]
Q2: How is this compound typically stabilized for storage and transport?
A2: this compound is commonly stabilized with an inhibitor to prevent premature polymerization. The most frequently used inhibitor is 4-tert-butylcatechol (B165716) (TBC).[4] For optimal stability, it is crucial to store the monomer at refrigerated temperatures, typically between 2-8°C.[5][6]
Q3: What are the signs of premature polymerization of this compound?
A3: Signs of premature polymerization include an increase in viscosity, the appearance of cloudiness or solid particles, and discoloration (yellowing) of the normally clear, colorless liquid.[7][8] In a sealed container, a noticeable increase in temperature can be a critical indicator of an ongoing polymerization reaction.[3]
Q4: How does the inhibitor 4-tert-butylcatechol (TBC) work?
A4: Phenolic inhibitors like TBC act as free-radical scavengers. Their effectiveness relies on the presence of dissolved oxygen.[9] Styrene monomers can form radicals upon exposure to heat or light. These radicals react with oxygen to form peroxide radicals. TBC then donates a hydrogen atom to the peroxide radical, terminating the chain reaction and preventing polymerization.[9]
Q5: Is it necessary to remove the inhibitor before using this compound in a reaction?
A5: Yes, in most cases, the inhibitor should be removed before polymerization or other chemical reactions, as it can interfere with the desired reaction pathway. A common method for inhibitor removal is passing the monomer through a column of basic alumina (B75360).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears cloudy, viscous, or contains solid particles. | Premature polymerization has occurred due to improper storage temperature, inhibitor depletion, or exposure to light. | Do not use the monomer. Dispose of it according to your institution's hazardous waste guidelines. For future prevention, ensure storage at 2-8°C and protection from light.[5][6] |
| Unexpected polymerization during a reaction. | 1. Incomplete removal of the storage inhibitor. 2. Contamination of glassware or reagents with polymerization initiators (e.g., peroxides, acids). 3. Reaction temperature is too high. | 1. Ensure complete inhibitor removal by passing the monomer through a fresh column of basic alumina immediately before use. 2. Thoroughly clean and dry all glassware. Use freshly purified reagents. 3. Optimize the reaction temperature. Consider running the reaction at a lower temperature if feasible. |
| Inconsistent reaction outcomes or low yields. | 1. Partial polymerization of the monomer stock. 2. Inaccurate measurement of the monomer due to increased viscosity from partial polymerization. | 1. Visually inspect the monomer for any signs of polymerization before use. 2. If partial polymerization is suspected, purify the monomer by vacuum distillation before use. Note: Distillation must be performed with care to avoid thermally induced polymerization in the distillation flask. |
| Runaway reaction in a storage container. | Catastrophic polymerization due to prolonged storage at elevated temperatures, complete inhibitor depletion, or significant contamination. | IMMEDIATE EVACUATION of the area is the primary response. Do not attempt to handle the container. A runaway polymerization can lead to a violent rupture of the container.[3] Notify safety personnel immediately. |
Quantitative Data on Inhibitor Performance
| Inhibitor | Growth Percentage (%) | Styrene Conversion (%) |
| Commercial TBC | >100 | >0.25 |
| DTBMP | 16.40 | 0.048 |
| BHT | 42.50 | 0.111 |
| TBHQ | >100 | >0.25 |
| MEHQ | >100 | >0.25 |
| 4-hydroxy-TEMPO | 24.85 | 0.065 |
Data from a study on styrene, presented here as a comparative reference.[9] TBC: 4-tert-butylcatechol, DTBMP: 2,6-di-tert-butyl-4-methoxyphenol, BHT: 2,6-di-tert-butyl-4-methylphenol, TBHQ: tert-butylhydroquinone, MEHQ: monomethyl ether of hydroquinone, 4-hydroxy-TEMPO: 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl.
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
Objective: To remove the 4-tert-butylcatechol (TBC) inhibitor from this compound prior to use in a polymerization reaction.
Materials:
-
This compound (inhibited)
-
Basic alumina (activated, Brockmann I, ~150 mesh)
-
Chromatography column
-
Glass wool or fritted glass disc
-
Collection flask (amber glass recommended)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column.
-
Add a small layer of sand (optional, to protect the frit).
-
Fill the column with basic alumina. A general rule is to use approximately 10-20 g of alumina per 100 mL of monomer.
-
-
Inhibitor Removal:
-
Gently pour the this compound onto the top of the alumina column.
-
Allow the monomer to percolate through the alumina under gravity.
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
To maximize recovery, you can gently apply positive pressure with an inert gas.
-
-
Storage and Use:
-
The inhibitor-free this compound should be used immediately as it is now highly susceptible to polymerization.
-
If short-term storage is necessary, keep the purified monomer on ice and under an inert atmosphere.
-
Protocol 2: Accelerated Stability Test for this compound
Objective: To evaluate the thermal stability of this compound by monitoring for the onset of polymerization under elevated temperatures. This is a qualitative assessment.
Materials:
-
Inhibitor-free this compound
-
Small, sealable reaction vials or ampoules
-
Heating block or oil bath with precise temperature control
-
Analytical balance
-
Methanol (B129727) (for precipitation)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Sample Preparation:
-
Dispense a known amount (e.g., 1-2 mL) of freshly purified, inhibitor-free this compound into several reaction vials.
-
If testing the effectiveness of a new inhibitor, add the desired concentration of the inhibitor to the vials.
-
Seal the vials under an inert atmosphere.
-
-
Incubation:
-
Place the sealed vials in a heating block or oil bath set to a specific temperature (e.g., 60°C, 80°C, 100°C).
-
Have a separate vial for each time point you wish to analyze (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each designated time point, remove one vial from the heat and cool it rapidly in an ice bath to quench any ongoing polymerization.
-
Visually inspect the sample for any changes in appearance (clarity, viscosity).
-
To quantify polymer formation, open the vial and pour the contents into an excess of methanol (a non-solvent for the polymer) while stirring.
-
If polymer has formed, it will precipitate.
-
Collect the precipitate by filtration.
-
Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Calculate the percent conversion to polymer based on the initial mass of the monomer.
-
Protocol 3: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal polymerization of this compound.
Materials:
-
Inhibitor-free this compound
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealable aluminum DSC pans
Procedure:
-
Sample Preparation:
-
In a controlled environment (e.g., a glove box with an inert atmosphere), accurately weigh a small amount (typically 5-10 mg) of inhibitor-free this compound into a DSC pan.
-
Hermetically seal the pan to prevent the volatile monomer from evaporating during the experiment.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature where polymerization is expected to be complete (e.g., 200-250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The initiation of polymerization will be observed as an exothermic peak on the DSC thermogram.
-
The onset temperature of this exotherm provides an indication of the temperature at which thermally initiated polymerization begins under the experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for visual inspection of this compound.
Caption: Simplified mechanism of action for phenolic inhibitors like TBC.
References
- 1. veson.com [veson.com]
- 2. benchchem.com [benchchem.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. icheme.org [icheme.org]
- 5. This compound 4-tert-butylcatechol inhibitor, 98 394-46-7 [sigmaaldrich.com]
- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. A17425.22 [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Storage and handling recommendations for 2-Fluorostyrene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Fluorostyrene. It includes recommendations for storage and handling, a troubleshooting guide for common experimental issues, and detailed protocols.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its quality and ensuring laboratory safety. This substance is a flammable liquid and should be handled with care.
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as argon.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Light: Protect from light, as exposure can promote polymerization.[3]
-
Inhibitor: this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent polymerization during storage.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[4]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Ground and bond containers when transferring the material to prevent static discharge.[4]
-
Avoid inhalation of vapors.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 394-46-7 |
| Molecular Formula | C₈H₇F[5] |
| Molecular Weight | 122.14 g/mol [5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 29-30 °C at 4 mmHg[1] |
| Density | 1.025 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.52 (lit.)[1] |
| Flash Point | 35 °C (95 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
| Inhibitor | Typically contains 4-tert-butylcatechol (TBC)[1] |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: My polymerization reaction with this compound is not proceeding. What are the possible causes?
A1: Several factors could be inhibiting your polymerization reaction:
-
Presence of Inhibitor: this compound is supplied with an inhibitor (typically 4-tert-butylcatechol) to prevent polymerization during storage. This inhibitor must be removed before use in most polymerization reactions.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization. It is crucial to degas the monomer and solvent before initiating the reaction.
-
Inactive Initiator: The polymerization initiator may be old or decomposed. Use a fresh, properly stored initiator.
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently and initiate polymerization.
Q2: How do I remove the inhibitor from this compound?
A2: The most common method for removing the 4-tert-butylcatechol (TBC) inhibitor is by passing the monomer through a column of basic alumina (B75360). A detailed experimental protocol is provided in the "Experimental Protocols" section below. Alternatively, a chemical wash with an aqueous NaOH solution can be used, followed by washing with water, drying, and distillation.[7]
Q3: I observed some solid formation in my bottle of this compound. What should I do?
A3: Solid formation indicates that the monomer has started to polymerize. This can happen if the inhibitor has been depleted or if the storage conditions were not ideal (e.g., exposure to heat or light). It is generally not recommended to use a partially polymerized monomer, as the presence of polymer can affect the stoichiometry and kinetics of your reaction. If the polymerization is extensive, the product should be disposed of according to your institution's hazardous waste guidelines.
Q4: Can I store this compound after removing the inhibitor?
A4: It is strongly recommended to use the inhibitor-free this compound immediately. Once the inhibitor is removed, the monomer is highly susceptible to polymerization, which can be initiated by heat, light, or the presence of oxygen. If short-term storage is absolutely necessary, it should be done at a low temperature (e.g., in a refrigerator) and under an inert atmosphere.
Q5: Are there any specific reactivity considerations for this compound compared to non-fluorinated styrene?
A5: Yes, the fluorine atom at the ortho position can influence the electronic properties of the vinyl group. The electron-withdrawing nature of fluorine can make the aromatic ring more susceptible to nucleophilic attack.[8] While the vinyl group's reactivity in electrophilic additions might be slightly reduced compared to styrene, the fluorine substituent can also influence the stereochemistry of reactions like the Diels-Alder reaction.[8] DFT calculations have shown that the fluorine substituent in ortho-fluorostyrene does not directly participate in the polymerization process but can stabilize the helical conformation of the resulting polymer.
Experimental Protocols
Protocol for Inhibitor Removal from this compound
This protocol describes the removal of the 4-tert-butylcatechol (TBC) inhibitor using a basic alumina column.
Materials:
-
This compound (inhibited)
-
Basic alumina
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Collection flask
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column to retain the alumina.
-
Dry-pack the column with basic alumina. The amount of alumina will depend on the amount of monomer to be purified; a general rule is to use approximately 10-20 g of alumina per 100 mL of monomer.
-
-
Purification:
-
Gently add the inhibited this compound to the top of the alumina column.
-
Allow the monomer to percolate through the alumina under gravity. For larger quantities or more viscous monomers, a gentle positive pressure of an inert gas can be applied.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification Handling:
-
The purified this compound is now free of inhibitor and should be used immediately to prevent polymerization.
-
If the monomer is to be used in an oxygen-sensitive reaction, the collection flask should be purged with an inert gas, and the purification process should be carried out under an inert atmosphere.
-
Diagrams
Caption: Workflow for Handling Incoming this compound.
Caption: Troubleshooting Failed this compound Polymerization.
References
- 1. This compound 4-tert-butylcatechol inhibitor, 98 394-46-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluorostyrene, 3-Fluorostyrene, and 4-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of three isomers of fluorostyrene: 2-fluorostyrene, 3-fluorostyrene (B1329300), and 4-fluorostyrene (B1294925). The introduction of a fluorine atom at different positions on the styrene (B11656) aromatic ring significantly influences the electron density of the vinyl group, thereby altering its susceptibility to various chemical transformations. Understanding these differences is crucial for the strategic design of novel polymers and for the synthesis of complex organic molecules in pharmaceutical development. While direct comparative experimental data under identical conditions is limited in the literature, this guide synthesizes available data and theoretical principles to offer a comprehensive overview.
Electronic Effects of the Fluorine Substituent
The reactivity of the vinyl group in fluorostyrenes is primarily governed by the electronic effects of the fluorine atom. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The net effect on the reactivity of the vinyl group depends on the position of the fluorine atom.
-
This compound (ortho): The fluorine atom is in close proximity to the vinyl group. Both the strong -I effect and the +M effect influence the vinyl group. The inductive effect is expected to be dominant, reducing the electron density of the double bond and thus its nucleophilicity.
-
3-Fluorostyrene (meta): The fluorine atom exerts a strong -I effect, which deactivates the vinyl group by withdrawing electron density. The +M effect does not operate at the meta position, making the vinyl group in 3-fluorostyrene significantly electron-deficient.
-
4-Fluorostyrene (para): In the para position, both the -I and +M effects are at play. The +M effect, which donates electron density to the ring and the vinyl group, can partially counteract the -I effect. This makes the vinyl group in 4-fluorostyrene generally more electron-rich compared to the 2- and 3-isomers.
These electronic effects can be quantitatively compared using Hammett substituent constants, which are summarized in the table below.
Data Presentation
Table 1: Hammett Substituent Constants for the Fluoro Group
| Substituent Position | Hammett Constant (σ) | Interpretation |
| meta (for 3-Fluorostyrene) | σ_m_ = +0.34 | Strong electron-withdrawing effect |
| para (for 4-Fluorostyrene) | σ_p_ = +0.06 | Weak electron-withdrawing effect |
Data sourced from various chemical literature.
The positive Hammett constants indicate that the fluoro substituent is electron-withdrawing at both the meta and para positions, but the effect is significantly stronger at the meta position.
Table 2: Comparison of Reactivity in Polymerization (Qualitative)
| Monomer | Radical Polymerization Reactivity (Predicted) | Cationic Polymerization Reactivity (Predicted) | Anionic Polymerization Reactivity (Predicted) |
| This compound | Lower than styrene | Significantly lower than styrene | Higher than styrene |
| 3-Fluorostyrene | Lower than styrene | Significantly lower than styrene | Highest among the three isomers |
| 4-Fluorostyrene | Similar to or slightly lower than styrene | Lower than styrene | Higher than styrene, but lower than 3-fluorostyrene |
Note: This table is based on theoretical predictions from electronic effects. Direct comparative quantitative data is scarce.
Table 3: Available Data on Polymer Properties
| Monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |
| This compound | Data not readily available in a comparative context | - | - | - |
| 3-Fluorostyrene | Data not readily available in a comparative context | - | - | - |
| 4-Fluorostyrene | RAFT Polymerization | Narrow | ≤ 1.31 | ~115 |
Data for 4-Fluorostyrene is indicative and may vary with specific reaction conditions.[1]
Reactivity in Different Reaction Types
Radical Polymerization
The reactivity of styrenic monomers in radical polymerization is influenced by both the reactivity of the monomer and the stability of the resulting radical intermediate. The electron-withdrawing nature of the fluorine atom is expected to decrease the reactivity of the vinyl double bond towards radical attack. Therefore, all three fluorostyrene isomers are generally expected to be less reactive than styrene in radical homopolymerization. Among the isomers, 4-fluorostyrene, with the least deactivation of the vinyl group due to the competing +M effect, is predicted to be the most reactive, followed by this compound, and then 3-fluorostyrene being the least reactive.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and proceeds through a carbocationic intermediate. Electron-withdrawing substituents destabilize the carbocation, thus hindering the polymerization.[2][3] Consequently, all fluorostyrene isomers are expected to be significantly less reactive than styrene in cationic polymerization. The order of reactivity is predicted to be 4-fluorostyrene > this compound > 3-fluorostyrene, reflecting the degree of deactivation of the aromatic ring and destabilization of the benzylic carbocation.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile and involves a carbanionic propagating species. Electron-withdrawing groups stabilize the carbanion, thereby facilitating the polymerization.[4] Therefore, all fluorostyrene isomers are expected to be more reactive than styrene in anionic polymerization. 3-Fluorostyrene, with the strongest electron-withdrawing effect at the meta position, is predicted to be the most reactive. The reactivity order is expected to be 3-fluorostyrene > this compound > 4-fluorostyrene.
Electrophilic Addition
Electrophilic addition to the vinyl group involves the attack of an electrophile to form a carbocation intermediate. Similar to cationic polymerization, electron-withdrawing substituents on the aromatic ring will decrease the nucleophilicity of the double bond and destabilize the resulting carbocation. Thus, the reactivity of fluorostyrenes towards electrophilic addition is expected to be lower than that of styrene. The predicted order of reactivity is 4-fluorostyrene > this compound > 3-fluorostyrene.
Experimental Protocols
General Procedure for AIBN-Initiated Bulk Radical Polymerization
This protocol can be adapted for the homopolymerization of 2-, 3-, and 4-fluorostyrene to compare their polymerization rates.[5]
Materials:
-
Fluorostyrene monomer (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Schlenk tube or similar reaction vessel
-
Vacuum line
-
Oil bath
Procedure:
-
Place the desired amount of fluorostyrene monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).
-
Monitor the reaction progress by taking aliquots at different time intervals and determining the conversion gravimetrically or by spectroscopic methods (e.g., NMR).
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Protocol for Determining Copolymerization Reactivity Ratios
To quantitatively compare the reactivity of the fluorostyrene isomers, their copolymerization with a reference monomer (e.g., styrene) can be studied. The following is a general procedure for determining reactivity ratios using the Fineman-Ross or Kelen-Tüdős methods.
Materials:
-
Fluorostyrene isomer (M1)
-
Reference monomer (e.g., Styrene, M2)
-
AIBN initiator
-
Solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Reaction vessels (e.g., ampoules or Schlenk tubes)
-
Analytical instrument for determining copolymer composition (e.g., NMR, elemental analysis)
Procedure:
-
Prepare a series of monomer feed mixtures with varying molar ratios of M1 and M2.
-
Add a known amount of initiator to each monomer mixture in a suitable solvent.
-
Degas the solutions using freeze-pump-thaw cycles and seal the reaction vessels.
-
Polymerize the mixtures at a constant temperature (e.g., 60°C) to low conversion (<10%).
-
Isolate the copolymers by precipitation in a non-solvent.
-
Determine the composition of each copolymer using an appropriate analytical technique.
-
Calculate the reactivity ratios (r1 and r2) using a linear method (e.g., Fineman-Ross or Kelen-Tüdős) or a non-linear method.
Mandatory Visualization
References
A Comparative Guide to Confirming 2-Fluorostyrene Structure using 1H and 19F NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-fluorostyrene. We present key experimental data, detailed protocols, and a visual representation of the crucial NMR correlations that differentiate it from its isomers, 3-fluorostyrene (B1329300) and 4-fluorostyrene (B1294925).
Data Presentation: ¹H and ¹⁹F NMR Chemical Shifts and Coupling Constants
The precise chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹⁹F NMR spectra are definitive fingerprints for the substitution pattern on the aromatic ring. The data summarized below, obtained in a CS₂ solvent at 300 K, clearly distinguishes the ortho-substituted this compound from its meta and para isomers.[1]
Table 1: ¹H and ¹⁹F NMR Data for Fluorostyrene Isomers
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constants (Hz) |
| This compound | ¹H (Vinyl) | |||
| Hα | 6.89 | ddd | ³J(Hα-Hβ_trans) = 17.4, ³J(Hα-Hβ_cis) = 11.2, ⁴J(Hα-F) = 2.0 | |
| Hβ (trans) | 5.67 | dd | ³J(Hβ_trans-Hα) = 17.4, ²J(Hβ_trans-Hβ_cis) = 1.2 | |
| Hβ (cis) | 5.30 | dd | ³J(Hβ_cis-Hα) = 11.2, ²J(Hβ_cis-Hβ_trans) = 1.2 | |
| ¹H (Aryl) | ||||
| H3 | 7.18 | ddd | ³J(H3-H4) = 7.5, ⁴J(H3-H5) = 1.8, ⁴J(H3-F) = 4.8 | |
| H4 | 7.05 | dddd | ³J(H4-H3) = 7.5, ³J(H4-H5) = 7.5, ⁵J(H4-H6) = 1.8, ⁵J(H4-F) = 8.6 | |
| H5 | 7.24 | dddd | ³J(H5-H4) = 7.5, ³J(H5-H6) = 7.5, ⁴J(H5-H3) = 1.8, ⁴J(H5-F) = 1.2 | |
| H6 | 7.51 | ddd | ³J(H6-H5) = 7.5, ⁴J(H6-H4) = 1.8, ³J(H6-F) = 7.5 | |
| ¹⁹F | -119.3 | m | ||
| 3-Fluorostyrene | ¹H (Vinyl) | |||
| Hα | 6.67 | dd | ³J(Hα-Hβ_trans) = 17.6, ³J(Hα-Hβ_cis) = 10.9 | |
| Hβ (trans) | 5.75 | d | ³J(Hβ_trans-Hα) = 17.6 | |
| Hβ (cis) | 5.27 | d | ³J(Hβ_cis-Hα) = 10.9 | |
| ¹H (Aryl) | 6.9-7.3 | m | ||
| ¹⁹F | -113.6 | m | ||
| 4-Fluorostyrene | ¹H (Vinyl) | |||
| Hα | 6.69 | dd | ³J(Hα-Hβ_trans) = 17.6, ³J(Hα-Hβ_cis) = 10.9 | |
| Hβ (trans) | 5.67 | d | ³J(Hβ_trans-Hα) = 17.6 | |
| Hβ (cis) | 5.23 | d | ³J(Hβ_cis-Hα) = 10.9 | |
| ¹H (Aryl) | 7.0-7.4 | m | ||
| ¹⁹F | -115.5 | m |
Note: 'm' denotes a multiplet. The aromatic region for 3- and 4-fluorostyrene is complex and reported as a multiplet range.
The key distinguishing features for this compound are the significant through-space coupling between the fluorine atom and the vinyl proton Hα (⁴J(Hα-F) = 2.0 Hz) and the characteristic coupling patterns of the aromatic protons due to their proximity to the fluorine substituent.
Experimental Protocols
High-quality NMR data is essential for accurate structural confirmation. The following is a detailed methodology for acquiring ¹H and ¹⁹F NMR spectra of fluorostyrene samples.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the fluorostyrene sample for ¹H NMR and a slightly larger quantity (e.g., 25-50 mg) if a less sensitive nucleus like ¹³C is also being analyzed.[2] For quantitative ¹⁹F NMR, a concentration of approximately 0.1 M is often suitable.[2]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[2] Commonly used solvents include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] To minimize water contamination, use a carefully dried NMR tube and handle the deuterated solvent in a dry atmosphere.[4]
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (B1202638) (TMS) is common. For ¹⁹F NMR, compounds like trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene can be used.[2]
-
Sample Preparation: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the sample is thoroughly mixed, using a vortex mixer if necessary.[2]
NMR Data Acquisition
-
Instrumentation: All NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 600 MHz instrument equipped with a probe capable of detecting ¹H and ¹⁹F frequencies.[5]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
To aid in structural elucidation, consider performing a ¹H{¹⁹F} decoupling experiment. This will simplify the proton spectrum by removing all ¹H-¹⁹F couplings, making the ¹H-¹H couplings easier to analyze.[6]
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus and its 100% natural abundance, spectra can often be obtained quickly.[2][7]
-
Both ¹H-coupled and ¹H-decoupled ¹⁹F spectra should be acquired. The coupled spectrum provides valuable information about the through-bond couplings to neighboring protons (ⁿJHF), while the decoupled spectrum will show a simplified signal, often a singlet for a single fluorine environment, which is useful for chemical shift determination and quantification.[8][9]
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all protons and to confirm connectivities, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is highly recommended.[10]
-
A 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) experiment can be invaluable for directly observing the correlations between specific protons and the fluorine atom, confirming the substitution pattern.[8][11]
-
Data Processing
-
Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of nuclei contributing to each resonance.
Mandatory Visualization
The following diagram illustrates the key through-bond (J-coupling) interactions in this compound that are crucial for its structural confirmation via NMR. The presence and magnitude of these couplings are unique to the ortho-isomer.
Figure 1. J-Coupling network in this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Comparative Guide to the Thermal Properties of Poly(2-fluorostyrene) and Polystyrene
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for a wide range of applications, from drug delivery systems to medical device manufacturing. This guide provides a detailed comparison of the thermal characteristics of poly(2-fluorostyrene) and its widely used counterpart, polystyrene.
The introduction of a fluorine atom onto the phenyl ring of the styrene (B11656) monomer unit significantly alters the thermal behavior of the resulting polymer. This guide will delve into these differences, presenting experimental data for key thermal parameters, outlining the methodologies used to obtain this data, and providing a visual representation of the structure-property relationships.
Quantitative Comparison of Thermal Properties
The thermal properties of poly(this compound) and polystyrene are summarized in the table below. These properties are critical in determining the processing conditions and the upper use temperature of these materials.
| Thermal Property | Poly(this compound) | Polystyrene |
| Glass Transition Temperature (Tg) | Expected to be > 100 °C | ~100 °C |
| Melting Temperature (Tm) | Up to 261 °C (isotactic) | 240 °C (isotactic), 270 °C (syndiotactic) |
| Thermal Decomposition Temperature (Td) | Expected to be > 300 °C | Onset ~270-300 °C |
| Thermal Conductivity (k) | Not available | ~0.14 W/m·K |
Note: Experimental data for atactic poly(this compound) is limited in publicly available literature. The values presented are based on data for related fluorinated polystyrenes and theoretical expectations.
The Influence of Fluorination on Thermal Behavior
The substitution of a hydrogen atom with a fluorine atom at the ortho position of the styrene phenyl ring in poly(this compound) induces significant changes in its thermal properties compared to polystyrene.
Caption: Logical relationship between chemical structure and thermal properties.
The increased steric hindrance and polarity introduced by the fluorine atom in poly(this compound) are expected to restrict the segmental motion of the polymer chains. This leads to a higher glass transition temperature (Tg) compared to polystyrene. For isotactic poly(this compound), a melting point (Tm) of up to 261 °C has been reported, which is comparable to that of tactic polystyrene.[1]
Experimental Protocols
The thermal properties presented in this guide are determined using standard thermal analysis techniques. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperature
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle involves:
-
Heating from room temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cooling to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Reheating to the upper temperature at a rate of 10 °C/min.
-
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically taken as the midpoint of this transition.
-
The melting temperature is identified as the peak of the endothermic transition in the DSC curve.
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The thermal decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Caption: Workflow for TGA analysis.
Conclusion
The substitution of hydrogen with fluorine in the ortho position of the styrene monomer unit imparts notable changes to the thermal properties of the resulting polymer. Poly(this compound) is expected to exhibit a higher glass transition temperature and enhanced thermal stability compared to polystyrene, making it a candidate for applications requiring improved heat resistance. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with these materials. Further experimental investigation is warranted to fully characterize the thermal properties of various forms of poly(this compound).
References
Comparative analysis of fluorinated styrenes in copolymerization
A Comparative Analysis of Fluorinated Styrenes in Copolymerization for Biomedical Applications
This guide provides a comprehensive comparison of the copolymerization behavior of various fluorinated styrenes with styrene (B11656), tailored for researchers, scientists, and drug development professionals. The inclusion of fluorine atoms into styrene monomers can significantly alter the properties of the resulting copolymers, offering unique advantages in fields such as medical imaging and drug delivery. This document summarizes key performance metrics, details experimental protocols, and visualizes essential workflows to aid in the selection and application of these specialized polymers.
Comparative Performance of Fluorinated Styrenes
The reactivity of fluorinated styrenes in copolymerization with styrene is a critical factor that dictates the composition and, consequently, the properties of the final copolymer. This reactivity is quantified by monomer reactivity ratios (r). Furthermore, the incorporation of fluorine atoms significantly influences the thermal properties of the copolymers, such as the glass transition temperature (Tg), which is crucial for determining the material's operational temperature range and stability.
Reactivity Ratios
The reactivity ratios for the copolymerization of various fluorinated styrenes (M₁) with styrene (M₂) are presented in Table 1. These ratios indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.
Table 1: Monomer Reactivity Ratios for the Copolymerization of Fluorinated Styrenes (M₁) with Styrene (M₂)
| Fluorinated Styrene (M₁) | r₁ (M₁) | r₂ (Styrene) | Polymerization Conditions | Determination Method | Reference | | :--- | :--- | :--- | :--- | :--- | | α-Fluoromethylstyrene (FMST) | 0.08 ± 0.02 | 0.72 ± 0.04 | 70 °C | Extended Kelen–Tüdős |[1] | | α-Trifluoromethylstyrene (TFMST) | 0.00 | 0.64 ± 0.01 | 70 °C | Extended Kelen–Tüdős |[1] | | α-Trifluoromethylstyrene (TFMST) | 0.00 | 0.60 | Not Specified | Not Specified |[2] | | Pentafluorostyrene (PFS) | 9.9 | 0.35 | Not Specified | Kelen–Tüdős |[2] |
Note: The reactivity ratios indicate that α-fluoromethylstyrene and α-trifluoromethylstyrene are less reactive than styrene.[1] α-Trifluoromethylstyrene, in particular, shows no tendency to self-propagate (r₁ = 0).[1][2] In contrast, pentafluorostyrene is significantly more reactive than styrene.[2]
Thermal Properties
The glass transition temperature (Tg) is a key indicator of the thermal stability of a polymer. The incorporation of fluorinated styrenes can have a notable effect on the Tg of the resulting copolymers.
Table 2: Glass Transition Temperatures (Tg) of Copolymers of Fluorinated Styrenes with Styrene
| Fluorinated Styrene | Mole % of Fluorinated Styrene in Copolymer | Tg (°C) | Reference |
| α-Fluoromethylstyrene (FMST) | 10.2 - 49.7 | up to 114 | [1] |
| α-Trifluoromethylstyrene (TFMST) | 10.6 - 48.3 | up to 114 | [1] |
| Pentafluorostyrene (PFS) | Not specified | Higher than polystyrene | [3] |
| α-(Difluoromethyl)styrene (DFMST) | Not specified | Increases with DFMST content | [1] |
Note: The presence of fluorinated monomer units in the polystyrene structure generally leads to an increase in the glass transition temperature.[1] Copolymers of α-trifluoromethylstyrene and styrene tend to have a higher Tg than polystyrene.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of copolymers. The following sections outline typical protocols for the copolymerization of fluorinated styrenes and the determination of their composition.
Free Radical Copolymerization of α-Trifluoromethylstyrene (TFMST) and Styrene (ST)
This protocol describes a conventional bulk radical copolymerization.
Materials:
-
α-Trifluoromethylstyrene (TFMST)
-
Styrene (ST)
-
α,α′-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Methanol (B129727) (for precipitation)
-
An appropriate solvent for purification (e.g., THF)
Procedure:
-
Monomer and Initiator Preparation: A specific molar ratio of TFMST and ST is placed in a reaction vessel. AIBN is added as the initiator.
-
Polymerization: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 70 °C) for a specified duration.
-
Purification: The resulting viscous solution is dissolved in a suitable solvent (e.g., THF) and then precipitated in a non-solvent like methanol to isolate the copolymer.
-
Drying: The precipitated copolymer is collected by filtration and dried under vacuum to a constant weight.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molar composition of the resulting copolymer.
Procedure:
-
Sample Preparation: A small amount of the purified and dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum of the solution is recorded.
-
Data Analysis: The molar composition of the copolymer is determined by comparing the integration of characteristic proton signals from the fluorinated styrene and styrene units. For example, the aromatic protons of the styrene units can be compared with specific signals from the fluorinated monomer unit.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the monomer reactivity ratios, a fundamental aspect of understanding copolymerization behavior.
Caption: Workflow for reactivity ratio determination.
Logical Relationships in Copolymerization
The decision-making process at the active center of a growing polymer chain during copolymerization can be visualized as a series of competing reaction pathways. The relative rates of these pathways are governed by the reactivity ratios.
Caption: Monomer addition pathways in copolymerization.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthetic routes for the preparation of 2-fluorostyrene, a valuable building block in the synthesis of pharmaceuticals and advanced materials. The performance of the Wittig reaction and a Grignard-based olefination are compared, supported by experimental data for yield and detailed spectroscopic validation to ensure product integrity.
Comparison of Synthetic Methodologies
The choice of synthetic route to this compound can significantly impact yield, purity, and scalability. Below is a comparison of two effective methods: the Wittig reaction and a Grignard reaction followed by dehydration.
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | 2-Fluorobenzaldehyde (B47322), Methyltriphenylphosphonium (B96628) bromide | 2-Bromofluorobenzene, Magnesium, Vinyl bromide |
| Key Intermediates | Phosphorus ylide, Oxaphosphetane | 2-Fluorophenylmagnesium bromide, 1-(2-Fluorophenyl)ethanol (B1295034) |
| Reported Yield | Good to excellent | Moderate to good |
| Key Advantages | High regioselectivity; direct conversion of aldehyde to alkene. | Utilizes readily available starting materials. |
| Key Disadvantages | Stoichiometric formation of triphenylphosphine (B44618) oxide byproduct, which can be challenging to remove. | Multi-step process; Grignard reagents are highly sensitive to moisture and air. |
Experimental Protocols
Method 1: Synthesis of this compound via the Wittig Reaction
This protocol details the synthesis of this compound from 2-fluorobenzaldehyde using a Wittig reagent.
1. Preparation of the Phosphorus Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide.
-
Stir the resulting mixture at 0 °C for 1 hour.
2. Reaction with 2-Fluorobenzaldehyde:
-
In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Method 2: Synthesis of this compound via Grignard Reaction and Dehydration
This two-step method involves the formation of a Grignard reagent followed by reaction with a vinyl source and subsequent dehydration.
1. Preparation of 2-Fluorophenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.05 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromofluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromofluorobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
2. Reaction with Vinyl Bromide and Dehydration:
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the intermediate alcohol with diethyl ether, dry the organic layer, and concentrate.
-
Dehydrate the crude 1-(2-fluorophenyl)ethanol using a suitable dehydrating agent (e.g., heating with a catalytic amount of sulfuric acid or passing over activated alumina) to yield this compound.
-
Purify the product by distillation under reduced pressure.
Spectroscopic Validation Data
The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.
| Spectroscopic Method | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.00 (m, 4H, Ar-H), 6.80 (dd, J = 17.6, 11.2 Hz, 1H, -CH=CH₂), 5.70 (d, J = 17.6 Hz, 1H, -CH=CH H), 5.35 (d, J = 11.2 Hz, 1H, -CH=CHH ) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.0 (d, JCF = 252.5 Hz), 131.5 (d, JCF = 4.0 Hz), 129.5 (d, JCF = 8.1 Hz), 128.0 (d, JCF = 13.1 Hz), 124.3 (d, JCF = 3.0 Hz), 116.0 (d, JCF = 22.2 Hz), 115.8 (s) |
| IR (Neat, cm⁻¹) | ~3090, 1630, 1490, 1230, 990, 910, 750 |
| Mass Spectrometry (GC-MS) | m/z 122 (M⁺), 121, 109, 96 |
Experimental Workflow and Logic Diagrams
To visualize the process, the following diagrams illustrate the experimental workflow and the logical relationship of the synthesis and validation steps.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship of synthesis and validation steps.
Validating the Molecular Weight of Poly(2-fluorostyrene): A Comparative Guide to GPC Analysis and Alternative Methods
For researchers, scientists, and drug development professionals engaged in polymer synthesis and characterization, the accurate determination of molecular weight is a critical parameter influencing a material's physical properties and performance. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for validating the molecular weight of poly(2-fluorostyrene), a polymer of interest for various applications due to its unique electronic and physical properties.
This document outlines a detailed experimental protocol for GPC analysis of poly(this compound) and presents a comparative analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Static Light Scattering (SLS).
GPC Analysis: The Standard for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
Experimental Protocol for GPC Analysis of Poly(this compound)
This protocol is based on established methods for polystyrene and its fluorinated derivatives.
Instrumentation:
-
GPC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a refractive index (RI) detector.
-
Columns: A set of two Styragel HR 5E and 4E columns (7.8 x 300 mm) in series, preceded by a guard column.
-
Software: Appropriate software for GPC data acquisition and analysis.
Reagents:
-
Mobile Phase: HPLC-grade tetrahydrofuran (B95107) (THF).
-
Polymer Sample: Poly(this compound), dried under vacuum.
-
Calibration Standards: A set of narrow polystyrene standards with known molecular weights.
Procedure:
-
Mobile Phase Preparation: Ensure the THF mobile phase is properly degassed before use.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried poly(this compound) sample.
-
Dissolve the polymer in 5 mL of THF to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Avoid sonication, which can cause polymer degradation.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
-
GPC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
Run Time: Approximately 30-40 minutes, or until the solvent peak has fully eluted.
-
-
Calibration:
-
Prepare a series of polystyrene standards of varying known molecular weights in THF.
-
Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Data Analysis:
-
Process the chromatogram of the poly(this compound) sample.
-
Determine the Mn, Mw, and PDI values relative to the polystyrene calibration curve.
-
Comparative Analysis of Molecular Weight Determination Techniques
While GPC is a robust method, its reliance on calibration standards of a similar structure can introduce inaccuracies. Therefore, employing orthogonal techniques is crucial for comprehensive validation of the molecular weight of novel polymers like poly(this compound).
| Technique | Information Provided | Advantages | Limitations | Application to Poly(this compound) |
| GPC | Mn, Mw, PDI, Molecular Weight Distribution | Robust, reproducible, provides distribution information. | Relative method requiring calibration, potential for column interactions. | Well-suited for routine analysis. Data is relative to polystyrene standards. |
| ¹H NMR | Mn (absolute) | Provides absolute Mn, relatively fast and accessible. | Requires distinct end-group signals, less accurate for high molecular weights. | Can be used if initiator fragments provide unique, quantifiable end-group signals. |
| MALDI-TOF MS | Absolute Mn, Mw, PDI, End-group analysis | Provides absolute molecular weight, high resolution for oligomers. | Can be challenging for high molecular weight or polydisperse samples, requires suitable matrix. | Useful for detailed structural information and confirming end-groups. |
| SLS | Absolute Mw, Radius of gyration (Rg) | Provides absolute Mw without calibration standards. | More complex instrumentation and data analysis, sensitive to sample purity. | Provides an independent, absolute measure of Mw to validate GPC results. |
This table provides a qualitative comparison. Quantitative data for poly(this compound) using each technique is necessary for a complete evaluation.
Visualizing the GPC Workflow
The following diagram illustrates the key steps in the GPC analysis of poly(this compound).
Conclusion
Gel Permeation Chromatography is an indispensable tool for characterizing the molecular weight distribution of poly(this compound). However, for a comprehensive and accurate validation, especially for novel materials, it is highly recommended to complement GPC data with results from at least one absolute molecular weight determination technique such as ¹H NMR, MALDI-TOF MS, or Static Light Scattering. This multi-faceted approach provides a higher degree of confidence in the determined polymer characteristics, which is essential for advancing research and development in fields where polymer properties are paramount.
References
Unveiling the Reactivity of 2-Fluorostyrene in Diels-Alder Cycloadditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted styrenes in the Diels-Alder reaction is paramount for the rational design of synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 2-fluorostyrene with other styrenes, supported by experimental data, detailed protocols, and mechanistic insights.
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereospecific formation of six-membered rings. The electronic nature of the substituents on both the diene and the dienophile plays a crucial role in determining the rate and selectivity of this powerful cycloaddition. This guide focuses on the impact of a fluorine substituent at the ortho-position of styrene (B11656) and compares its reactivity profile to that of unsubstituted styrene and styrenes bearing other substituents.
Executive Summary of Reactivity Trends
Generally, the Diels-Alder reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. The fluorine atom is known for its dual electronic nature: it is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I), and it possesses lone pairs that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect. In the case of this compound, the inductive effect is generally considered to be dominant, rendering the double bond more electron-deficient and thus, in principle, a more reactive dienophile compared to unsubstituted styrene.
However, the position of the substituent on the aromatic ring significantly influences its overall effect. An ortho-substituent, such as the fluorine in this compound, can also introduce steric hindrance, which may counteract the electronic activation.
Comparative Data: Diels-Alder Reactions of Substituted Styrenes
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | 1,3-Diphenylisobenzofuran (B146845) | Toluene (B28343), Δ | Slower than Styrene | Predominantly Endo | --INVALID-LINK-- |
| Styrene | 1,3-Diphenylisobenzofuran | Toluene, Δ | - | 1.3 : 1 | --INVALID-LINK-- |
| β-Fluoro-β-nitrostyrene | Cyclopentadiene (B3395910) | o-xylene, 110 °C, 8 h | 97 | 1.22 : 1 | --INVALID-LINK-- |
| Styrene | 1,2,3,4-tetrachlorocyclopentadiene ethylene (B1197577) ketal | Dioxane, 80 °C | - | - | --INVALID-LINK-- |
| p-Methoxystyrene | 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal | Dioxane, 80 °C | Faster than Styrene | - | --INVALID-LINK-- |
| p-Nitrostyrene | 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal | Dioxane, 80 °C | Faster than Styrene | - | --INVALID-LINK-- |
Note: The provided data is illustrative and collected from different studies with varying reaction partners and conditions. A direct, side-by-side experimental comparison under identical conditions would be necessary for a definitive quantitative assessment. A computational study has suggested that the reaction of α-fluorostyrene with 1,3-diphenylisobenzofuran is significantly slower than that of styrene.[1] This is attributed to the fluorine lone pair donation into the alkene π-system, a deactivating effect. While this is for α-fluorostyrene, it highlights the complex role of fluorine.
Experimental Protocols
Below is a general experimental protocol for the Diels-Alder reaction of a substituted styrene with cyclopentadiene. This procedure can be adapted for different substituted styrenes.
Materials:
-
Substituted Styrene (e.g., this compound)
-
High-boiling solvent (e.g., toluene or xylene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Apparatus for fractional distillation (for cracking dicyclopentadiene)
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to obtain fresh cyclopentadiene monomer, which readily dimerizes back at room temperature. Set up a fractional distillation apparatus. Heat the dicyclopentadiene to its boiling point (ca. 170 °C). The lower-boiling cyclopentadiene (b.p. 41 °C) will distill over and should be collected in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted styrene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene).
-
Reaction Execution: To the stirred solution of the substituted styrene, add freshly cracked cyclopentadiene (1.2 equivalents) at room temperature. Heat the reaction mixture to reflux (for toluene, this is approximately 111 °C) and maintain the reflux for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Diels-Alder adduct.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The endo/exo ratio can be determined from the ¹H NMR spectrum of the crude product mixture.
Mechanistic Insights and Logical Relationships
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereoselectivity of the reaction (endo vs. exo) is often governed by secondary orbital interactions, which favor the formation of the endo product, although the exo product is typically the thermodynamically more stable isomer.
Caption: General mechanism of the Diels-Alder reaction.
The experimental workflow for a typical Diels-Alder reaction followed by analysis is depicted below.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
Analysis of Poly(2-fluorostyrene) Tacticity: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical structure, or tacticity, of poly(2-fluorostyrene) plays a crucial role in determining its physical, chemical, and mechanical properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the detailed analysis of its tacticity. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques for Poly(this compound) Tacticity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the tacticity of polymers, including poly(this compound). It provides detailed information about the stereochemical arrangement of the monomer units along the polymer chain at the molecular level. While NMR is the primary method, other techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can provide complementary information, particularly regarding the macroscopic properties influenced by tacticity.
NMR Spectroscopy: A Detailed Look at the Microstructure
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, offers a quantitative and qualitative assessment of polymer tacticity by resolving the chemical shifts of nuclei in different stereochemical environments (isotactic, syndiotactic, and atactic).
Key Advantages of NMR:
-
Provides detailed information about triad (B1167595) and pentad sequences.
-
Allows for the quantification of the degree of tacticity.
-
Non-destructive technique.
Table 1: Comparison of NMR Spectroscopic Data for Different Tacticities of Poly(this compound)
| NMR Nucleus | Tacticity | Key Spectral Features (Chemical Shifts in ppm) |
| ¹H NMR | Isotactic | Aromatic Protons: Broader, less resolved signals. Aliphatic Protons (Backbone): Distinct multiplets for methine (-CH-) and methylene (B1212753) (-CH₂-) protons due to the regular stereochemistry. |
| Syndiotactic | Aromatic Protons: Sharper, more resolved signals compared to isotactic. Aliphatic Protons (Backbone): Characteristic splitting patterns for methine and methylene protons, often different from isotactic. | |
| Atactic | Aromatic Protons: Complex, broad, and overlapping signals reflecting the random stereochemistry. Aliphatic Protons (Backbone): Very broad and poorly resolved signals for both methine and methylene protons. | |
| ¹⁹F NMR | Isotactic | A single, relatively sharp resonance is expected due to the uniform environment of the fluorine atoms. |
| Syndiotactic | A single, sharp resonance, potentially at a slightly different chemical shift compared to the isotactic polymer. | |
| Atactic | A broad signal or multiple overlapping resonances reflecting the various stereochemical environments of the fluorine atoms. | |
| ¹³C NMR | Isotactic | Aromatic C-F Carbon: A sharp doublet due to C-F coupling. Aliphatic Carbons: Sharp, distinct signals for methine and methylene carbons. |
| Syndiotactic | Aromatic C-F Carbon: A sharp doublet, potentially shifted compared to the isotactic polymer. Aliphatic Carbons: Sharp signals, with chemical shifts differing from the isotactic polymer. | |
| Atactic | Aromatic C-F Carbon: Broadened doublet. Aliphatic Carbons: Broad and complex signals for methine and methylene carbons, reflecting the distribution of different stereosequences.[1] |
Note: Specific chemical shift values for poly(this compound) are not extensively reported in the literature for all tacticities. The information presented is based on established principles of polymer NMR and data from analogous fluorinated polystyrenes.[2][3][4][5]
Alternative Techniques: DSC and XRD
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) provide information on the thermal properties and crystallinity of the polymer, which are directly influenced by its tacticity.
Table 2: Comparison of DSC and XRD Data for Different Tacticities of Poly(this compound)
| Technique | Tacticity | Expected Observations |
| DSC | Isotactic | Sharp melting peak (Tm) and a distinct glass transition temperature (Tg). The high stereoregularity allows for crystallization. |
| Syndiotactic | Sharp melting peak (Tm), often at a different temperature than the isotactic polymer, and a distinct glass transition temperature (Tg). | |
| Atactic | Only a glass transition temperature (Tg) is observed. The lack of stereoregularity prevents crystallization, resulting in an amorphous polymer. | |
| XRD | Isotactic | Sharp diffraction peaks, indicating a crystalline structure. |
| Syndiotactic | Sharp diffraction peaks, with a different pattern compared to the isotactic polymer due to a different crystal packing. | |
| Atactic | A broad amorphous halo, indicating the absence of long-range crystalline order. |
Note: The exact Tm and Tg values will depend on the molecular weight and thermal history of the polymer sample.
Experimental Protocols
NMR Spectroscopy
Objective: To determine the tacticity of poly(this compound) by analyzing the ¹H, ¹⁹F, and ¹³C NMR spectra.
Materials:
-
Poly(this compound) sample (isotactic, syndiotactic, or atactic)
-
Deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂)
-
NMR tubes
-
NMR spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the poly(this compound) sample in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 5 seconds) is recommended for quantitative analysis.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, multiplicities, and integrations of the signals in the aromatic and aliphatic regions to determine the tacticity.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound) to infer its tacticity.[6]
Materials:
-
Poly(this compound) sample
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 0 °C).
-
Heat the sample again at the same controlled rate (e.g., 10 °C/min) to above the melting point.
-
-
Data Analysis: Analyze the second heating curve to determine the Tg (midpoint of the step change in heat flow) and the Tm (peak of the endothermic melting transition).
X-ray Diffraction (XRD)
Objective: To determine the degree of crystallinity of poly(this compound) as an indicator of its tacticity.
Materials:
-
Poly(this compound) sample (as a film or powder)
-
XRD instrument with a Cu Kα radiation source
Procedure:
-
Sample Preparation: Prepare a flat sample of the polymer, either by pressing a powder into a sample holder or by casting a thin film.
-
Instrument Setup: Mount the sample in the XRD instrument.
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
Set the step size and scan speed to obtain a good quality diffraction pattern.
-
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material (isotactic or syndiotactic), while a broad halo indicates an amorphous material (atactic).
Visualizations
Caption: Different tacticity configurations of poly(this compound).
Caption: General workflow for polymer tacticity analysis.
References
Benchmarking Poly(2-fluorostyrene) in Drug Delivery Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of poly(2-fluorostyrene) (P2FS) against commonly used polymers in drug delivery, namely polystyrene (PS) and polyethylene (B3416737) glycol (PEG). The unique properties imparted by the fluorine atom in P2FS suggest its potential for enhanced performance in pharmaceutical formulations. This document summarizes available data, outlines key experimental protocols for performance evaluation, and visualizes relevant workflows and biological interactions.
Performance Comparison
The introduction of fluorine into the styrene (B11656) monomer can significantly alter the physicochemical properties of the resulting polymer, impacting its performance in drug delivery systems. Fluorinated polymers are known for their hydrophobicity, chemical inertness, and low surface energy.[1][2][3] These characteristics can influence drug loading, release kinetics, biocompatibility, and protein interactions.
Drug Loading and Encapsulation Efficiency
The efficiency with which a polymer can encapsulate a therapeutic agent is a critical factor in the development of drug delivery systems. While direct comparative studies for P2FS are limited, the hydrophobic nature of fluorinated polymers suggests a high affinity for hydrophobic drugs.
| Polymer | Model Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Poly(fluorostyrene)s (General) | Doxorubicin | High (qualitative) | Good (qualitative) | [4] |
| Polystyrene (PS) | Curcumin | ~2 wt% | - | [5] |
| PEG-based copolymers (e.g., PLGA-PEG) | Paclitaxel | ~10-15% | >90% | [6] |
Note: Data is compiled from different studies with varying experimental conditions and may not be directly comparable.
Drug Release Kinetics
The rate at which a drug is released from its polymeric carrier is crucial for achieving the desired therapeutic effect. The release is typically governed by diffusion through the polymer matrix and/or degradation of the polymer.[7] The hydrophobic and stable nature of the carbon-fluorine bond in P2FS may lead to slower, more sustained release profiles for encapsulated drugs compared to non-fluorinated analogs.[1][8]
| Polymer | Release Mechanism | Key Findings |
| Poly(fluorostyrene)s (General) | Diffusion-controlled | Fluorination can lead to more sustained release profiles.[4][8] |
| Polystyrene (PS) | Diffusion-controlled | Release kinetics are dependent on the porosity and structure of the nanoparticle matrix. |
| PEG-based copolymers | Diffusion and Degradation | The hydrophilic PEG component can modulate water uptake and drug diffusion, while the polyester (B1180765) backbone (e.g., PLGA) degrades to release the drug.[6] |
Biocompatibility and Cytotoxicity
The biocompatibility of a polymer is paramount for its use in biomedical applications. Fluoropolymers are generally considered to be bio-inert.[2][9][10] However, the cytotoxicity of nanoparticles can be influenced by factors such as size, surface charge, and the specific cell line being tested.
| Polymer | Assay | Cell Line | Key Findings | Reference |
| Fluorinated Polymers (General) | MTT Assay | Various | Cytotoxicity can be mild and may decrease with increasing fluorine content. | [10] |
| Polystyrene (PS) Nanoparticles | MTT Assay | Human Colon Cells | Cytotoxic in a time- and concentration-dependent manner. | [11] |
| PEG-based copolymers | Various | Various | Generally considered biocompatible and used to confer "stealth" properties to nanoparticles, though concerns about immunogenicity exist. | [12] |
A critical aspect of biocompatibility is the interaction of the material with blood components. The hemolysis assay is a standard in vitro test to assess the potential of a material to damage red blood cells.
| Polymer | Hemolysis (%) | Concentration | Conditions | Reference |
| Poly(fluorostyrene)s | Data not available | - | - | - |
| Polystyrene (PS) | < 5% (generally considered non-hemolytic) | Varies | In vitro | [13] |
| PEG-coated Nanoparticles | < 5% | Varies | In vitro | [13] |
Protein Adsorption
When nanoparticles are introduced into a biological environment, they are immediately coated with proteins, forming a "protein corona" that influences their fate. Polymers with low surface energy, like fluoropolymers, are expected to exhibit reduced protein adsorption.[3] PEG is widely used to create protein-repellent surfaces.[14]
| Polymer Surface | Protein Adsorption | Key Characteristics |
| Poly(fluorostyrene)s | Expected to be low | Low surface energy and hydrophobicity.[2][3] |
| Polystyrene (PS) | High | Hydrophobic interactions drive protein adsorption.[15] |
| Polyethylene Glycol (PEG) | Low | Forms a hydrophilic barrier that sterically hinders protein attachment.[14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of polymer performance.
Nanoparticle Formulation and Characterization
Objective: To prepare drug-loaded nanoparticles and determine their size and morphology.
Protocol: Emulsion-Solvent Evaporation
-
Dissolve the polymer (e.g., poly(this compound)) and a hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.
-
Collect the resulting nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
Characterization: Dynamic Light Scattering (DLS)
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water).
-
Place the suspension in a cuvette and insert it into the DLS instrument.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.
-
Fluctuations in the scattered light intensity due to the Brownian motion of the nanoparticles are analyzed to determine the hydrodynamic diameter and size distribution.[16][17][18]
Quantification of Drug Loading and Release
Objective: To determine the amount of drug encapsulated in the nanoparticles and its release profile over time.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Drug Loading:
-
Dissolve a known weight of drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.
-
Filter the solution to remove any insoluble polymer debris.
-
Inject a known volume of the filtered solution into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV-Vis or fluorescence).[5][11][19]
-
Quantify the drug concentration by comparing the peak area to a standard curve of the free drug.
-
Calculate the Drug Loading Capacity (%) and Encapsulation Efficiency (%).
-
-
Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium and maintain it at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC.[7][20][21]
-
Plot the cumulative percentage of drug released as a function of time.
-
Biocompatibility Assays
Objective: To assess the potential toxicity of the polymer nanoparticles.
Protocol: MTT Assay for Cytotoxicity
-
Seed cells (e.g., a relevant human cell line) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][23]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Protocol: Hemolysis Assay
-
Obtain fresh whole blood and centrifuge to isolate red blood cells (RBCs).
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Prepare a diluted suspension of RBCs in PBS.
-
Incubate the RBC suspension with various concentrations of the polymer nanoparticles. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100 or distilled water) as a positive control.[13][24][25]
-
After incubation, centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizations
Caption: Workflow for the formulation, characterization, and evaluation of drug-loaded nanoparticles.
Caption: Nanoparticle-cell interaction and a potential pathway for cytotoxicity.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. coleparmer.com [coleparmer.com]
- 16. azonano.com [azonano.com]
- 17. microtrac.com [microtrac.com]
- 18. solids-solutions.com [solids-solutions.com]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring structural change and drug release of responsive nanoparticles using polarity-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Release from Nanoparticles (Polymeric Nanocapsules and Liposomes) Mimed through a Multifractal Tunnelling-Type Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. rsc.org [rsc.org]
- 25. euncl.org [euncl.org]
Safety Operating Guide
Proper Disposal of 2-Fluorostyrene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluorostyrene (CAS No. 394-46-7), a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Essential Safety and Handling Information
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 394-46-7 |
| Molecular Formula | C8H7F |
| Molecular Weight | 122.14 g/mol [4] |
| Appearance | Colorless liquid[4][5] |
| Boiling Point | 29-30 °C at 4 mmHg[6] |
| Density | 1.025 g/mL at 25 °C[6] |
| Flash Point | 35 °C (95 °F) - closed cup[6] |
| Storage Temperature | 2-8°C[6] |
Detailed Disposal Protocol
The proper disposal of this compound is critical and must be conducted in compliance with all local, regional, and national hazardous waste regulations.[2] The following step-by-step protocol outlines the recommended procedure for its disposal.
Experimental Protocol: Waste Neutralization and Disposal
-
Initial Assessment: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste.[2]
-
Handling of Spills: In the event of a small spill, absorb the this compound with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2] Do not use combustible materials like sawdust. Collect the absorbed material and contaminated surfaces into a suitable, labeled container for disposal.
-
Waste Collection:
-
Collect all waste this compound, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with this compound.
-
The label should clearly indicate "Hazardous Waste," "Flammable Liquid," and "this compound."
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, strong oxidizing agents, and halogens.[2]
-
The storage area should be designated for flammable liquid waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
One approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by a licensed facility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]
- 6. This compound CAS#: 394-46-7 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
